Product packaging for Dimethoxy Chlorimuron(Cat. No.:)

Dimethoxy Chlorimuron

Cat. No.: B15288875
M. Wt: 410.4 g/mol
InChI Key: LOTWAFIVDZLUEI-UHFFFAOYSA-N
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Description

Dimethoxy Chlorimuron is a useful research compound. Its molecular formula is C16H18N4O7S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O7S B15288875 Dimethoxy Chlorimuron

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N4O7S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22)

InChI Key

LOTWAFIVDZLUEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxy Chlorimuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethoxy Chlorimuron, a sulfonylurea compound with potential herbicidal activity. This document details the synthetic pathway, experimental protocols, and quantitative data, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction

This compound, chemically known as ethyl 2-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate, is an analog of the commercial herbicide Chlorimuron-ethyl. In this derivative, the chlorine atom on the pyrimidine ring is substituted with a methoxy group. Like other sulfonylurea herbicides, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide will focus on the chemical synthesis of this compound, providing a logical workflow from starting materials to the final product.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of the key intermediate: 2-amino-4,6-dimethoxypyrimidine (ADMP).

  • Coupling of ADMP with a sulfonyl isocyanate to form the final sulfonylurea bridge.

A general overview of the synthetic workflow is presented below.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP) cluster_1 Stage 2: Sulfonylurea Formation Malononitrile Malononitrile Imidate Dimethoxy propane diimine dihydrochloride Malononitrile->Imidate Imidization (Methanol, HCl) Methanol Methanol Methanol->Imidate HCl Dry HCl gas HCl->Imidate AMCP 3-amino-3-methoxy-N-cyano -2-propeneimidate Imidate->AMCP Cyanamide Substitution Cyanamide Cyanamide Cyanamide->AMCP ADMP 2-amino-4,6-dimethoxy -pyrimidine (ADMP) AMCP->ADMP Cyclization ADMP_c ADMP Dimethoxy_Chlorimuron This compound ADMP_c->Dimethoxy_Chlorimuron Coupling Reaction Sulfonyl_Isocyanate Ethyl 2-(isocyanatosulfonyl) benzoate Sulfonyl_Isocyanate->Dimethoxy_Chlorimuron

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of the crucial intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP), can be achieved through a multi-step process starting from malononitrile. The following protocol is adapted from established methods for ADMP synthesis.

Step 1: Preparation of Dimethoxy propane diimine dihydrochloride

  • In a suitable reaction vessel, a solution of malononitrile in methanol is prepared.

  • The solution is cooled to a temperature between -15°C and 45°C.

  • A specific catalyst, such as a Lewis acid, is added to the solution.

  • Dry hydrogen chloride gas is then passed through the reaction mixture while maintaining the pressure at 0.1 to 0.5 MPa.

  • The reaction is stirred for 4 to 10 hours.

  • After the reaction is complete, the system is degassed, and the resulting product is filtered to obtain a solution of dimethoxy propane diimine dihydrochloride, which can be used directly in the next step.

Step 2: Preparation of 3-amino-3-methoxy-N-cyano-2-propeneimidate

  • A buffered solution is prepared, for example, using sodium phosphate dibasic and ammonium bicarbonate.

  • The solution is cooled to below 0°C.

  • A 50% aqueous solution of cyanamide (NH2CN) is added.

  • The solution of dimethoxy propane diimine dihydrochloride from the previous step is then added dropwise, maintaining the pH of the reaction mixture between 8 and 9.

  • The reaction is maintained at a temperature of 5 to 10°C for 8 hours.

  • The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-amino-3-methoxy-N-cyano-2-propeneimidate.

Step 3: Cyclization to 2-amino-4,6-dimethoxypyrimidine (ADMP)

  • The 3-amino-3-methoxy-N-cyano-2-propeneimidate is added to a solvent such as toluene or chlorobenzene.

  • A catalyst, for instance, boric acid or N,N-dimethylacetamide, is introduced into the mixture.

  • The reaction mixture is heated to a temperature between 120°C and 140°C and maintained for 3 to 5 hours to effect cyclization.

  • Upon completion, the reaction mixture is cooled, and the crude product precipitates.

  • Recrystallization from a suitable solvent like hot toluene yields pure, white crystals of 2-amino-4,6-dimethoxypyrimidine (ADMP).

ParameterValueReference
Step 1: Imidization
ReactantsMalononitrile, Methanol, Dry HClCN103159684B
Temperature-15 to 45 °CCN103159684B
Pressure0.1 - 0.5 MPaCN103159684B
Reaction Time4 - 10 hoursCN103159684B
Step 2: Cyanamide Substitution
ReactantsDimethoxy propane diimine dihydrochloride, CyanamideCN103159684B
Temperature5 - 10 °CCN103159684B
pH8 - 9CN103159684B
Reaction Time8 hoursCN103159684B
Step 3: Cyclization
Reactant3-amino-3-methoxy-N-cyano-2-propeneimidateCN103159684B
SolventToluene or ChlorobenzeneCN103159684B
Temperature120 - 140 °CCN103159684B
Reaction Time3 - 5 hoursCN103159684B
Overall Yield of ADMP>77%CN103159684B
Purity of ADMP>99%CN103159684B

Table 1: Quantitative Data for the Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP).

Synthesis of this compound

The final step in the synthesis is the coupling of ADMP with an appropriate sulfonyl isocyanate. The following protocol is based on the synthesis of structurally similar sulfonylurea herbicides like nicosulfuron and bensulfuron-methyl.

Step 4: Coupling Reaction

  • In a reaction vessel, 2-amino-4,6-dimethoxypyrimidine (ADMP) is dissolved in a suitable aprotic solvent, such as methylcyclohexane or toluene.

  • Ethyl 2-(isocyanatosulfonyl)benzoate is added to the reaction mixture. The molar ratio of ADMP to the sulfonyl isocyanate is typically in the range of 1:1 to 1:1.5.

  • The reaction is carried out at a temperature of 80-100°C under reduced pressure.

  • During the reaction, the alcohol generated as a byproduct is continuously removed by rectification.

  • The reaction is monitored for completion, with a typical reaction time ranging from 0.5 to 30 hours.

  • After the reaction is complete, the mixture is cooled to 60-80°C and filtered while hot.

  • The filter cake is then dried to yield the final product, this compound. The filtrate, containing unreacted ADMP, can be recycled.

ParameterValueReference
Reactants2-amino-4,6-dimethoxypyrimidine, Ethyl 2-(isocyanatosulfonyl)benzoateCN101671328B
SolventMethylcyclohexane or TolueneCN101671328B
Temperature80 - 100 °CCN101671328B
PressureReducedCN101671328B
Reaction Time0.5 - 30 hoursCN101671328B
Expected Yield~99%CN101671328B
Expected Purity>98%CN101671328B

Table 2: Quantitative Data for the Synthesis of this compound.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, the herbicide effectively halts cell division and growth in susceptible plants, ultimately leading to their death.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->Acetohydroxybutyrate ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->Dihydroxy_isovalerate KARI Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate KARI Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->Keto_isovalerate DHAD Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate DHAD Valine Valine Keto_isovalerate->Valine BCAT Keto_isocaproate α-Ketoisocaproate Keto_isovalerate->Keto_isocaproate IPMS Isoleucine Isoleucine Keto_methylvalerate->Isoleucine BCAT Leucine Leucine Keto_isocaproate->Leucine BCAT Dimethoxy_Chlorimuron This compound ALS_Enzyme Acetolactate Synthase (ALS) Dimethoxy_Chlorimuron->ALS_Enzyme Binds to and inhibits

Discovery and history of Dimethoxy Chlorimuron

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Dimethoxy Chlorimuron" has yielded no results, suggesting that this specific compound may not be a recognized or publicly documented chemical entity. It is possible that the name is a result of a typographical error, a misinterpretation of a related compound, or refers to a very new or proprietary substance not yet described in publicly accessible scientific literature.

To provide a comprehensive technical guide as requested, clarification on the correct name of the compound is necessary. Potential alternative, structurally related, or similarly named herbicides that could be of interest include:

  • Chlorimuron-ethyl: A widely known sulfonylurea herbicide.

  • Metsulfuron-methyl: Another common sulfonylurea herbicide.

  • Nicosulfuron: A sulfonylurea herbicide used for corn crops.

Without a valid compound name, it is not possible to proceed with the detailed data presentation, experimental protocols, and visualizations required for the in-depth technical guide. Further investigation is pending clarification of the substance .

An In-depth Technical Guide to Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the chemical properties, mechanism of action, metabolism, toxicology, and analytical methods for the sulfonylurea herbicide, Chlorimuron-ethyl.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for scientific and research purposes only. The term "Dimethoxy Chlorimuron" as initially queried did not yield significant results in scientific literature; therefore, this guide focuses on the closely related and well-documented compound, Chlorimuron-ethyl. It is presumed that "this compound" may be a metabolite, impurity, or a misnomer for Chlorimuron-ethyl.

Chemical and Physical Properties

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely used for the pre- and post-emergence control of broadleaf weeds in crops such as soybeans and peanuts.[1]

PropertyValueReference
IUPAC Name ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[2]
CAS Number 90982-32-4[2]
Molecular Formula C₁₅H₁₅ClN₄O₆S[3]
Molecular Weight 414.8 g/mol [3]
Appearance Colorless crystals or white solid[3]
Melting Point 186 °C
Water Solubility 11 mg/L (at pH 5), 1200 mg/L (at pH 7)[4]
Vapor Pressure 4 x 10⁻¹² mm Hg (at 25 °C)[3]
pKa 4.2[4][5]
Octanol-Water Partition Coefficient (Kow) 320 (at pH 5), 2.3 (at pH 7)[4]

Mechanism of Action

Chlorimuron-ethyl's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] By inhibiting ALS, chlorimuron-ethyl disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants.[1][3]

Signaling Pathway Diagram

Chlorimuron-ethyl Mechanism of Action cluster_cellular_processes Cellular Processes Chlorimuron-ethyl Chlorimuron-ethyl ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Chlorimuron-ethyl->ALS_Enzyme Inhibits Amino_Acid_Synthesis Biosynthesis of Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Leads to Cell_Division Cell Division and Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Mechanism of action of Chlorimuron-ethyl.

Metabolism

Chlorimuron-ethyl is metabolized in both plants and animals. The rate and pathway of metabolism can vary significantly between species, which is the basis for its selective herbicidal activity.

Plant Metabolism

In tolerant plants like soybeans, chlorimuron-ethyl is rapidly metabolized into non-herbicidal products. The primary metabolic pathways include hydroxylation and conjugation.[6] In susceptible weeds, the metabolic rate is much slower, allowing the herbicide to exert its toxic effects.[7]

Animal Metabolism

In rats, chlorimuron-ethyl is extensively metabolized and excreted in both urine and feces, with a biological half-life of approximately 50 hours.[3] The liver is a primary site of metabolism.[3]

Proposed Metabolic Pathway in Microbes

Based on studies of the bacterium Chenggangzhangella methanolivorans strain CHL1, several degradation pathways for chlorimuron-ethyl have been proposed. These include cleavage of the sulfonylurea bridge, de-esterification, and pyrimidine ring opening.[8]

Chlorimuron-ethyl Microbial Degradation cluster_pathway1 Pathway I: Sulfonylurea Bridge Cleavage cluster_pathway2 Pathway II: De-esterification cluster_pathway3 Pathway III: Pyrimidine Ring Opening CE Chlorimuron-ethyl P1_M1 4-chloro-6-methoxypyrimidin-2-amine CE->P1_M1 GST enzyme P1_M2 2-sulfamoylbenzoate CE->P1_M2 GST enzyme P2_M1 2-{[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl} benzoic acid CE->P2_M1 PnbA and SulE enzymes P3_M1 Intermediate Products CE->P3_M1 Novel Pathway

Proposed microbial degradation pathways.

Toxicological Data

Chlorimuron-ethyl exhibits low acute toxicity to mammals.

Acute Toxicity
SpeciesRouteLD₅₀Toxicity CategoryReference
RatOral> 5000 mg/kgIV[2]
RabbitDermal> 2000 mg/kgIII[2]
RatInhalation (4h)> 5 mg/LIV[9]
Mallard DuckOral> 2510 mg/kgPractically Non-toxic[2]
Rainbow Trout (96h)Aquatic> 12 mg/LSlightly Toxic[2]
Bluegill Sunfish (96h)Aquatic> 10 mg/LSlightly Toxic[2]
Daphnia magna (48h)Aquatic> 10 mg/LSlightly Toxic[2]
Chronic Toxicity
StudySpeciesNOAELLOAELEffects at LOAELReference
90-Day FeedingDog2.5 mg/kg/day--[2]
1-Year FeedingDog6.25 mg/kg/day--[2]
18-Month Chronic/OncogenicityMouse3.75 mg/kg/day-No oncogenic effects at 187.5 mg/kg/day[2]
2-Year Chronic/OncogenicityRat12.5 mg/kg/day-No oncogenic effects at 125 mg/kg/day[2]
2-Generation ReproductionRat1.25 mg/kg/day (fetotoxic)--[2]
TeratologyRat30 mg/kg/day (maternal and fetotoxic)150 mg/kg/day-[2]
TeratologyRabbit15 mg/kg/day (fetotoxic)60 mg/kg/day (maternal)No teratogenic effects at 300 mg/kg/day[2]

Environmental Fate

ParameterValueConditionsReference
Soil Half-life (field) 14-42 daysVaries with pH and microbial activity[10]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 30 - 170 mL/gIndicates high to very high mobility[3]
Hydrolysis Half-life 17 dayspH 5, 25 °C[3]
Photodegradation Half-life (soil surface) ~36 days-[3]

Experimental Protocols

Analysis of Chlorimuron-ethyl in Soil by HPLC

This protocol describes a multi-dimensional High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of chlorimuron-ethyl residues in soil.

1. Sample Extraction:

  • Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

  • Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.

  • Shake the sample for 15 minutes.

  • Centrifuge for 10 minutes at approximately 3000 RPM.

  • The supernatant is collected for cleanup.

2. Sample Cleanup:

  • The soil extract is passed through a pre-treated C8 solid-phase extraction (SPE) disk.

  • Chlorimuron-ethyl is eluted from the disk with 100% ethyl acetate.

  • The eluate is evaporated to dryness and reconstituted in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

3. HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Columns: A two-column series is used. The first is a "clean-up" column, and the second is the analytical column (e.g., Zorbax® SB-Cyano).

  • Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

  • Detection: UV absorbance at 240 nm.

  • Quantitation: The limit of detection (LOD) is approximately 0.200 ppb, and the limit of quantitation (LOQ) is approximately 0.400 ppb.[5]

Experimental Workflow Diagram

HPLC Analysis Workflow Sample_Collection Soil Sample (100g) Extraction Extraction with Ethyl Acetate & Buffer Sample_Collection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (C8) Centrifugation->Cleanup Elution Elution with Ethyl Acetate Cleanup->Elution Evaporation_Reconstitution Evaporation & Reconstitution in Mobile Phase Elution->Evaporation_Reconstitution HPLC_Analysis Multi-dimensional HPLC-UV (240 nm) Evaporation_Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Workflow for HPLC analysis of Chlorimuron-ethyl in soil.

Synthesis

A general synthesis process for a key intermediate of chlorimuron-ethyl, 2-amino-4-chloro-6-methoxypyrimidine, involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in a mixed solvent system. The product is then purified through crystallization.[11]

Conclusion

Chlorimuron-ethyl is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase. Its efficacy and crop selectivity are largely determined by the differential metabolic rates between target weeds and tolerant crops. While exhibiting low acute toxicity to mammals, its environmental fate, particularly its mobility in soil, warrants careful management to prevent groundwater contamination. The analytical methods for its detection are well-established, allowing for effective monitoring of its residues in various environmental matrices. This technical guide provides a foundational understanding for researchers and professionals working with this class of herbicides.

References

The Biological Activity of Dimethoxy Chlorimuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Dimethoxy Chlorimuron, a sulfonylurea herbicide. As a potent inhibitor of the acetolactate synthase (ALS) enzyme, it disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual death. This document details the mechanism of action, presents quantitative data on the herbicidal activity of structurally related compounds, outlines detailed experimental protocols for its evaluation, and provides visualizations of the key biological pathway and experimental workflows.

Introduction

This compound belongs to the sulfonylurea class of herbicides, which are widely used in agriculture due to their high efficacy at low application rates, broad weed control spectrum, and low mammalian toxicity. While specific data for a compound explicitly named "this compound" is sparse in publicly available literature, it is understood to be a close analog of the well-characterized herbicide, chlorimuron-ethyl. The "dimethoxy" designation most commonly refers to the presence of a 4,6-dimethoxypyrimidine ring, a key moiety in many potent sulfonylurea herbicides. This guide will, therefore, focus on the biological activity of sulfonylurea compounds featuring this critical structural component.

The primary mode of action for this class of compounds is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal effect of this compound is initiated by its absorption through the roots and foliage of the plant, followed by translocation to the growing points (meristematic tissues) via both the xylem and phloem. In these tissues, it acts as a potent inhibitor of the ALS enzyme.

The acetolactate synthase enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids. Specifically, it is responsible for two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

By binding to the ALS enzyme, this compound blocks the active site, preventing the substrates from binding and thereby halting the production of these essential amino acids. This leads to a rapid cessation of cell division and plant growth. Susceptible plants exhibit characteristic symptoms, including chlorosis (yellowing) of new growth within 5-7 days, followed by stunting, leaf curling, necrosis, and complete plant death within 21-28 days.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS)/ Acetohydroxyacid Synthase (AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS TwoKetobutyrate 2-Ketobutyrate TwoKetobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate AcetoHydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->AcetoHydroxybutyrate Inhibitor This compound Inhibitor->ALS Val_Leu_path Multiple Steps Acetolactate->Val_Leu_path Ile_path Multiple Steps AcetoHydroxybutyrate->Ile_path Valine Valine Val_Leu_path->Valine Leucine Leucine Val_Leu_path->Leucine Isoleucine Isoleucine Ile_path->Isoleucine

Branched-Chain Amino Acid Biosynthesis Pathway Inhibition

Quantitative Data

In Vitro Acetolactate Synthase (ALS) Inhibition

The following table summarizes the in vitro inhibitory activities (IC50) of various sulfonylurea derivatives containing a 4,6-dimethoxypyrimidine ring against barley ALS. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDPhenyl Ring SubstituentIC50 (µM)
1 2-COOCH30.2
2 2-SO2CH31.5
3 2-Cl2.5
4 2-NO25.0
5 2-CH320.0
6 H200.0

Data sourced from a study on the interaction of barley acetolactate synthase with 4,6-dimethoxypyrimidine inhibitors.[1]

Whole-Plant Herbicidal Activity

The herbicidal activity of sulfonylurea compounds is often evaluated through whole-plant bioassays. The following table presents the inhibition rates of various 4,6-disubstituted pyrimidine and triazine-based chlorsulfuron derivatives on the root growth of Brassica napus and Echinochloa crusgalli at a concentration of 150 g/ha.

Compound IDHeterocyclePhenyl Ring SubstituentBrassica napus Inhibition (%)Echinochloa crusgalli Inhibition (%)
W105 4,6-dimethoxytriazine2-Cl, 5-N(C2H5)288.190.6
W106 4,6-dimethylpyrimidine2-Cl, 5-N(C2H5)210098.4
W109 4,6-dimethoxypyrimidine2-Cl, 5-N(C2H5)210098.4
W110 4,6-dimethoxytriazine2-Cl, 5-N(C2H5)294.279.4
W111 4,6-dimethyltriazine2-Cl, 5-N(C2H5)210098.4
Chlorsulfuron 4-methoxy-6-methyltriazine2-Cl10060.2

Data adapted from a study on the synthesis and herbicidal activity of pyrimidine- and triazine-substituted chlorsulfuron derivatives.[2]

Experimental Protocols

The biological activity of this compound and related sulfonylurea herbicides can be assessed through various in vitro and in vivo assays.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit the activity of the ALS enzyme by 50% (IC50).

Methodology:

  • Enzyme Extraction:

    • Isolate and partially purify ALS from a suitable plant source (e.g., etiolated barley shoots).

    • Homogenize the plant tissue in an extraction buffer containing protease inhibitors.

    • Centrifuge the homogenate to remove cell debris.

    • Subject the supernatant to ammonium sulfate precipitation and further chromatographic purification steps (e.g., hydrophobic interaction chromatography).

    • Determine the protein concentration of the purified enzyme solution.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Na-phosphate, pH 6.5), the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MnCl2, FAD).

    • Add varying concentrations of the test compound (this compound) to the reaction mixture.

    • Initiate the reaction by adding the purified ALS enzyme.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding sulfuric acid.

    • Heat the mixture to convert the product (acetolactate) to acetoin.

    • Quantify the amount of acetoin produced colorimetrically using the Westerfeld method (measuring absorbance at 530 nm).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Whole-Plant Root Growth Inhibition Bioassay

Objective: To assess the herbicidal effect of the test compound on the root growth of susceptible plant species.

Methodology:

  • Test Species Selection:

    • Choose sensitive indicator species such as rape (Brassica napus), oat (Avena sativa), or ryegrass (Lolium spp.).

  • Experimental Setup:

    • Prepare a series of concentrations of the test compound in a suitable solvent.

    • Incorporate the test compound into a growth medium (e.g., agar or soil) in petri dishes or small pots.

    • Include a control group with the growth medium and solvent only.

    • Place a predetermined number of seeds of the test species onto the surface of the growth medium.

  • Growth Conditions:

    • Incubate the petri dishes or pots in a controlled environment (growth chamber or greenhouse) with defined temperature, light, and humidity conditions.

  • Data Collection and Analysis:

    • After a specified period (e.g., 7-14 days), measure the root length of the seedlings.

    • Calculate the percentage of root growth inhibition for each concentration relative to the control.

    • Determine the GR50 value (the concentration required to inhibit root growth by 50%) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the biological activity of a potential herbicide like this compound.

Experimental_Workflow Experimental Workflow for Herbicide Bioactivity Assessment cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Whole-Plant Bioassays cluster_2 Phase 3: Advanced Studies Compound Test Compound (this compound) Primary_Assay In Vitro ALS Enzyme Inhibition Assay Compound->Primary_Assay Primary_Result IC50 Determination Primary_Assay->Primary_Result Whole_Plant_Assay Root and Shoot Growth Inhibition Assays (various plant species) Primary_Result->Whole_Plant_Assay Active compounds proceed Whole_Plant_Result GR50 Determination and Symptomology Whole_Plant_Assay->Whole_Plant_Result Selectivity_Test Crop Selectivity and Weed Spectrum Analysis Whole_Plant_Result->Selectivity_Test Promising compounds proceed Mode_of_Action Mechanism of Action Confirmation Selectivity_Test->Mode_of_Action Advanced_Result Efficacy and Safety Profile Mode_of_Action->Advanced_Result

General Experimental Workflow for Herbicide Evaluation

Conclusion

This compound, as a member of the sulfonylurea family of herbicides, exhibits its biological activity through the potent and specific inhibition of the acetolactate synthase (ALS) enzyme. This mode of action disrupts the synthesis of essential branched-chain amino acids, leading to the effective control of a wide range of broadleaf weeds. The quantitative data from structurally similar compounds containing the 4,6-dimethoxypyrimidine moiety indicate a high level of herbicidal potency. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other novel sulfonylurea herbicides. A thorough understanding of its biological activity is crucial for its effective and safe use in agricultural applications and for the development of new and improved weed management strategies.

References

A Technical Guide to the Mode of Action of Chlorimuron-Ethyl on Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mode of action of chlorimuron-ethyl, a sulfonylurea herbicide, on its target enzyme, acetolactate synthase (ALS). Chlorimuron-ethyl is a potent inhibitor of ALS, a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This inhibition leads to a deficiency in these essential amino acids, ultimately causing growth cessation and plant death.[3] This document details the biochemical mechanism of this inhibition, presents quantitative data on its potency, outlines experimental protocols for its study, and provides visual representations of the key pathways and processes involved.

Introduction to Acetolactate Synthase and Sulfonylurea Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine pyrophosphate (ThDP)-dependent enzyme that plays a pivotal role in the biosynthesis of branched-chain amino acids.[4] Specifically, it catalyzes the condensation of two molecules of pyruvate to form acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[1][5] As these amino acids are essential for protein synthesis and overall plant development, ALS is a prime target for herbicides.[6]

Chlorimuron-ethyl belongs to the sulfonylurea class of herbicides, which are highly effective at low application rates.[3] These herbicides are not competitive inhibitors; instead, they bind to a site on the ALS enzyme that is distant from the active site, inducing a conformational change that prevents the substrate from binding effectively.[6] This allosteric inhibition is highly specific to the plant and microbial enzyme, as animals do not possess ALS, contributing to the low mammalian toxicity of sulfonylurea herbicides.

Quantitative Inhibition Data

The inhibitory potency of chlorimuron-ethyl on acetolactate synthase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to express the efficacy of an inhibitor.

InhibitorTarget EnzymeKi (app)IC50Reference
Chlorimuron-ethylArabidopsis thaliana AHAS10.8 nMNot Reported[7]
Chlorimuron-ethylNot Specified74.7 ± 6.0 nMNot Reported[7]
Herbicide ClassTarget EnzymeTypical IC50 RangeReference
SulfonylureasPlant ALSLow nM (10⁻⁹ M)[6]
ImidazolinonesPlant ALSLow µM (10⁻⁶ M)[6]

Experimental Protocols

In Vitro Acetolactate Synthase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory effect of compounds on ALS activity in vitro. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be detected colorimetrically.

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD, 1 mM pyruvate.

  • Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM pyruvate in assay buffer.

  • Inhibitor Stock Solution: Chlorimuron-ethyl dissolved in a suitable solvent (e.g., DMSO).

  • Stopping Solution: 0.5 M H₂SO₄.

  • Colorimetric Reagents: 0.5% (w/v) creatine solution, 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing:

      • Enzyme extract

      • Varying concentrations of the inhibitor (chlorimuron-ethyl) or solvent control.

      • Enzyme assay buffer to a final volume.

    • Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (pyruvate).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the stopping solution (H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion.

    • Add the colorimetric reagents (creatine and α-naphthol) to each tube.

    • Incubate at 60°C for 15 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored product at 525 nm using a spectrophotometer.

    • Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Biochemical Pathway of Branched-Chain Amino Acid Synthesis and its Inhibition

BCAA_Pathway cluster_products Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Threonine deaminase alphaKB->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multiple steps Leucine Leucine Acetolactate->Leucine Multiple steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple steps Chlorimuron Chlorimuron-ethyl Chlorimuron->Inhibition Inhibition->ALS ALS_Assay_Workflow Start Start Extraction Enzyme Extraction from Plant Tissue Start->Extraction AssaySetup Prepare Reaction Mixtures (Enzyme, Buffer, Inhibitor) Extraction->AssaySetup Preincubation Pre-incubate at 37°C AssaySetup->Preincubation ReactionStart Add Substrate (Pyruvate) to Initiate Reaction Preincubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation Termination Stop Reaction with H₂SO₄ Incubation->Termination ColorDev Add Creatine & α-Naphthol and Incubate at 60°C Termination->ColorDev Measurement Measure Absorbance at 525 nm ColorDev->Measurement Analysis Data Analysis (Dose-Response Curve, IC₅₀) Measurement->Analysis End End Analysis->End Mode_of_Action_Logic Chlorimuron Chlorimuron-ethyl Application Binding Binds to Allosteric Site on ALS Chlorimuron->Binding Conformation Induces Conformational Change in ALS Binding->Conformation Inhibition Inhibition of ALS Catalytic Activity Conformation->Inhibition BCAA_Deficiency Decreased Synthesis of Branched-Chain Amino Acids (Val, Leu, Ile) Inhibition->BCAA_Deficiency Protein_Syn_Stop Cessation of Protein Synthesis BCAA_Deficiency->Protein_Syn_Stop Growth_Stop Inhibition of Cell Division and Plant Growth Protein_Syn_Stop->Growth_Stop Death Plant Death Growth_Stop->Death

References

An In-depth Technical Guide to Metsulfuron-methyl (CAS RN: 74223-18-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound associated with CAS number 74223-18-0 is Metsulfuron-methyl. The name "Dimethoxy Chlorimuron" provided in the query does not correspond to this CAS number. This guide focuses exclusively on the scientifically identified compound, Metsulfuron-methyl.

Executive Summary

Metsulfuron-methyl is a potent, selective, systemic herbicide belonging to the sulfonylurea class.[1][2] It is widely used for the pre- and post-emergence control of broadleaf weeds and some annual grasses in cereal crops, pastures, and non-crop areas.[1][3] Its primary mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[4][5][6] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death.[1][4] While highly effective as a herbicide, its toxicological profile in mammals is characterized by low acute toxicity.[7][8] This document provides a comprehensive overview of Metsulfuron-methyl, including its applications, mechanism of action, toxicological data, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValue
IUPAC Name methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate
CAS Number 74223-18-0
Molecular Formula C14H15N5O6S[9]
Appearance White to pale-yellow solid with an ester-like odor[10]
Soil Half-Life Highly variable (14-180 days), with an average of 30 days.[8] Degradation is faster in acidic soils with higher moisture and temperature.[1][8]
Stability Stable to photolysis but degrades in ultraviolet light. Stable to hydrolysis in neutral and alkaline conditions.[1]

Applications

Metsulfuron-methyl is primarily used as a selective herbicide in agriculture and forestry.[1]

  • Crop Protection : It is effective for weed control in cereals like wheat, barley, and rice.[3][11] Its selectivity is due to rapid metabolism in tolerant crop plants.[1]

  • Pasture and Rangeland Management : Used to control broadleaf weeds in pastures and rangelands.[3]

  • Forestry : Employed for site preparation and conifer release by controlling competing deciduous trees and weeds.[12]

  • Industrial and Non-crop Areas : Used for vegetation management in rights-of-way and industrial sites.[13]

While the primary application is in weed science, the specific enzymatic target (ALS) and its high potency could be of interest to researchers in drug development for exploring enzyme inhibition pathways, although no direct pharmaceutical applications are currently established.

Mechanism of Action

The herbicidal activity of Metsulfuron-methyl stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5][6]

  • Systemic Uptake and Translocation : The compound is absorbed through the foliage and roots of the plant and is translocated via the xylem and phloem to the meristematic tissues (growing points).[1][4][6]

  • Enzyme Inhibition : Metsulfuron-methyl binds to the ALS enzyme, preventing it from catalyzing the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[4][6][14]

  • Cessation of Growth : The inability to produce these critical amino acids halts protein synthesis, which in turn stops cell division and plant growth.[4][14]

  • Symptomology : Symptoms, including chlorosis, stunting, and necrosis, appear gradually over several days as the plant is starved of essential building blocks.[6]

Signaling Pathway Diagram

Metsulfuron_Methyl_MOA cluster_plant_cell Plant Cell Pyruvate_2KB Pyruvate + 2-Ketobutyrate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate_2KB->ALS Substrates Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Catalysis Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Cell Division & Plant Growth Protein_Synthesis->Cell_Growth Metsulfuron Metsulfuron-methyl Metsulfuron->ALS Inhibition

Caption: Mechanism of action of Metsulfuron-methyl.

Toxicological Profile

Metsulfuron-methyl exhibits low acute toxicity to mammals.[7][8]

MetricValueSpeciesNotes
Acute Oral LD50 > 5,000 mg/kgRatVery low toxicity.[8]
Acute Dermal LD50 > 2,000 mg/kgRabbitLow toxicity.[8]
Acute Inhalation LC50 > 5 mg/LRatLow toxicity.[8]
Eye Irritation Severe Irritant (Category I)RabbitCauses significant, but reversible, eye irritation.[7][8]
Skin Irritation Non-irritantRabbitDoes not cause primary dermal irritation.[7]
Skin Sensitization Not a sensitizerGuinea Pig[7]
Carcinogenicity "Not likely to be carcinogenic to humans"Rat, MouseBased on long-term feeding studies.[7][8]
Mutagenicity Non-mutagenic and non-genotoxicIn vitro/In vivoBased on a battery of tests.[8]
Acceptable Daily Intake (ADI) 0.01 mg/kg/day-[8]
No-Observed-Effect-Level (NOEL) 1 mg/kg/day-[8]

Metabolism and Excretion: In mammals, Metsulfuron-methyl is well-absorbed, rapidly metabolized, and primarily excreted via urine (71-95%).[7] Tissue accumulation is negligible.[7]

Ecotoxicology Data

Organism GroupEndpointValueNotes
Aquatic Plants 8-day NOEC (Myriophyllum spicatum)0.054 µg/LMost sensitive freshwater species.[10]
Aquatic Algae 24-hour EC50 (Pseudokirchneriella subcapitata)64.8 µg/L[10]
Fish 96-hour LC50 (Rainbow Trout)> 150 mg/LLow toxicity.
Aquatic Invertebrates 48-hour EC50 (Daphnia magna)> 150 mg/LLow toxicity.
Birds Acute Oral LD50 (Bobwhite Quail)> 2,510 mg/kgLow toxicity.
Bees Acute Contact LD50> 25 µ g/bee Low toxicity.

Experimental Protocols

Herbicide Efficacy Field Trial Protocol

This protocol is a generalized summary based on methodologies described in efficacy studies.[11][15][16]

  • Site Selection and Preparation : Select a field with uniform soil type and a known history of target weed infestation. Prepare the field according to standard agricultural practices for the test crop (e.g., wheat).

  • Experimental Design : Employ a Randomized Complete Block Design (RCBD) with at least three or four replications.[11][15]

  • Treatments :

    • Unweeded (weedy) control.

    • Weed-free control (manual weeding).[11][15]

    • Multiple application rates of Metsulfuron-methyl (e.g., 2, 3, 4, 5 g a.i./ha).[11]

    • Tank mixes with other herbicides if evaluating synergistic effects.[15]

  • Application : Apply the herbicide post-emergence at a specific crop and weed growth stage using a calibrated backpack sprayer or plot sprayer. Ensure uniform coverage.

  • Data Collection :

    • Weed Density and Biomass : At specified intervals (e.g., 30, 60, 90 days after treatment), count weed numbers per species in a quadrat (e.g., 1m²) placed randomly in each plot. Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and weigh.

    • Crop Yield : At maturity, harvest the crop from a designated area within each plot to determine grain yield and biological yield.[15]

  • Data Analysis : Analyze data using Analysis of Variance (ANOVA). Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed biomass in the control plot and WPT is the weed biomass in the treated plot.

Workflow Diagram

Efficacy_Trial_Workflow A Site Selection & Preparation B Experimental Design (RCBD) A->B C Treatment Plotting (Control, Doses) B->C D Herbicide Application (Post-emergence) C->D E Data Collection (Weed Density/Biomass, Crop Yield) D->E F Statistical Analysis (ANOVA, WCE%) E->F G Results & Conclusion F->G

Caption: General workflow for a herbicide efficacy field trial.

Soil Invertebrate Reproduction Test (Based on OECD 222)

This protocol is a conceptual outline for assessing the ecotoxicological effects on non-target soil organisms.[17][18]

  • Test Organism : Use a standard species like the earthworm Eisenia andrei.[18]

  • Test Substrate : Prepare artificial soil according to OECD guidelines (sphagnum peat, kaolin clay, and industrial sand).

  • Test Substance Application : Spike the soil with a range of Metsulfuron-methyl concentrations, including a solvent control. Concentrations should bracket expected environmental concentrations.

  • Experimental Setup :

    • Introduce a set number of adult worms (with well-developed clitellum) into each test vessel containing the spiked soil.

    • Maintain controlled conditions (e.g., 20 ± 2°C, constant light).

    • Provide food at regular intervals.

  • Duration : The test typically runs for 56 days.

  • Endpoints :

    • Day 28 : Assess adult mortality and biomass change.

    • Day 56 : Sieve the soil to count the number of juvenile worms produced.

  • Data Analysis : Determine the ECx (concentration causing x% effect) and NOEC (No Observed Effect Concentration) for reproduction.

Conclusion

Metsulfuron-methyl (CAS 74223-18-0) is a highly effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in plants. Its agricultural and land management applications are extensive due to its high potency at low application rates. The compound demonstrates a favorable toxicological profile in mammals, characterized by low acute toxicity, though it is a severe eye irritant. For researchers, its specific and potent inhibition of a key plant enzyme offers a model for studying enzyme-inhibitor interactions. For drug development professionals, while not a therapeutic agent itself, the principles of its high specificity and systemic action against a biological pathway absent in mammals may provide conceptual parallels in the design of targeted therapies. high specificity and systemic action against a biological pathway absent in mammals may provide conceptual parallels in the design of targeted therapies.

References

Degradation Pathway of Dimethoxy Chlorimuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Chlorimuron, also identified as Chlorimuron Impurity 1, is a sulfonylurea compound. While specific data on this compound is limited, its structural similarity to other sulfonylurea herbicides, particularly those containing a dimethoxy-pyrimidine ring such as sulfosulfuron, azimsulfuron, and rimsulfuron, allows for the proposal of a likely degradation pathway. This technical guide synthesizes available information on the degradation of these analogous compounds to provide a comprehensive overview of the expected degradation mechanisms, metabolites, and analytical methodologies relevant to this compound.

The primary degradation route for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge, a reaction significantly influenced by environmental factors like pH and microbial activity. This guide will detail these processes, present quantitative data from related compounds to infer the degradation kinetics of this compound, and provide standardized experimental protocols for its analysis.

Proposed Degradation Pathway of this compound

The degradation of this compound is anticipated to proceed primarily through two main pathways: chemical hydrolysis and microbial degradation. Both pathways predominantly lead to the cleavage of the sulfonylurea bridge.

1. Chemical Hydrolysis:

The sulfonylurea bridge is susceptible to hydrolysis, with the rate being highly dependent on the pH of the medium. Acidic conditions generally accelerate the hydrolysis of sulfonylurea herbicides. The proposed primary metabolites from the hydrolysis of this compound are:

  • 2-amino-4,6-dimethoxypyrimidine: Formed from the pyrimidine portion of the molecule.

  • A corresponding substituted benzenesulfonamide: Formed from the phenylsulfonyl portion of the molecule.

2. Microbial Degradation:

Soil microorganisms play a crucial role in the degradation of sulfonylurea herbicides. Various bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and nitrogen. The microbial degradation pathway often mirrors chemical hydrolysis, involving the enzymatic cleavage of the sulfonylurea bridge. Further degradation of the initial metabolites can also occur.

Below is a proposed degradation pathway for this compound, visualized using the DOT language.

This compound This compound Sulfonylurea Bridge Cleavage Sulfonylurea Bridge Cleavage This compound->Sulfonylurea Bridge Cleavage Hydrolysis / Microbial Action 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine Sulfonylurea Bridge Cleavage->2-amino-4,6-dimethoxypyrimidine Substituted Benzenesulfonamide Substituted Benzenesulfonamide Sulfonylurea Bridge Cleavage->Substituted Benzenesulfonamide Further Degradation Further Degradation 2-amino-4,6-dimethoxypyrimidine->Further Degradation Substituted Benzenesulfonamide->Further Degradation

Proposed degradation pathway of this compound.

Quantitative Degradation Data of Structurally Similar Sulfonylurea Herbicides

The following table summarizes the degradation half-life (DT50) data for sulfonylurea herbicides that are structurally similar to this compound, providing an estimate of its potential persistence in various environmental conditions.

CompoundConditionpHTemperature (°C)Half-life (days)Citation
Sulfosulfuron Aqueous Solution4257[1]
Aqueous Solution52548[1]
Aqueous Solution725168[1]
Aqueous Solution925156[1]
Aerobic Soil6.42520[2]
Rimsulfuron Aqueous Solution525~10.2[3]
Aqueous Suspension of Alluvial Soil8-7[4]
Azimsulfuron Microcosms and Batch Tests--Readily Biodegraded[5]

Experimental Protocols

A generalized experimental workflow for studying the degradation of this compound is outlined below. This protocol can be adapted for specific laboratory conditions and matrices (e.g., soil, water).

cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis Sample_Incubation Incubate sample (soil/water) spiked with this compound Time_Points Collect subsamples at various time intervals Sample_Incubation->Time_Points Extraction Extract with appropriate solvent (e.g., acetonitrile, ethyl acetate) Time_Points->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup HPLC High-Performance Liquid Chromatography (HPLC) with UV or DAD detection Cleanup->HPLC LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification and confirmation HPLC->LCMS Confirmation Kinetics Determine degradation kinetics (e.g., first-order rate constant, half-life) HPLC->Kinetics Metabolite_ID Identify degradation products LCMS->Metabolite_ID

Experimental workflow for this compound degradation studies.
Detailed Methodologies:

1. Sample Preparation and Extraction (QuEChERS-based method): [6][7]

  • For Soil Samples:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for another 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • For Water Samples:

    • Acidify the water sample to pH 4.5.[8]

    • Pass a known volume of the water sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Elute the analytes from the cartridge with acetonitrile.

2. Clean-up (Dispersive Solid-Phase Extraction - d-SPE): [6]

  • Take an aliquot of the supernatant from the extraction step.

  • Add it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • The supernatant is then ready for analysis.

3. Analytical Determination:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): [6]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector scanning a relevant wavelength range (e.g., 230-280 nm).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [8][9][10]

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Mass Analyzer: Triple quadrupole or ion trap.

    • Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and identification of metabolites. Specific precursor-to-product ion transitions should be optimized for this compound and its expected metabolites.

This comprehensive guide provides a foundational understanding of the degradation pathway of this compound, based on current knowledge of structurally related sulfonylurea herbicides. The provided experimental protocols offer a robust starting point for researchers to develop and validate specific methods for its analysis in various environmental and biological matrices. Further research is necessary to definitively elucidate the degradation pathway and kinetics of this compound itself.

References

Methodological & Application

Application Notes and Protocols for Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Dimethoxy Chlorimuron" is not a standard nomenclature for a registered herbicide. However, the widely used sulfonylurea herbicide, Chlorimuron-ethyl, contains a dimethoxypyrimidine moiety. It is highly probable that inquiries regarding "this compound" are referring to Chlorimuron-ethyl. These application notes and protocols are therefore focused on Chlorimuron-ethyl.

Chlorimuron-ethyl is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1][2] It is a member of the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[3]

Mechanism of Action: Inhibition of Acetolactate Synthase

Chlorimuron-ethyl's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][4] By blocking ALS, Chlorimuron-ethyl halts cell division and plant growth, ultimately leading to plant death.[1]

ALS_Inhibition_Pathway Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Chlorimuron_ethyl Chlorimuron-ethyl Chlorimuron_ethyl->ALS KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Amino_Acids Valine, Leucine, Isoleucine KARI->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth

Figure 1: Mechanism of action of Chlorimuron-ethyl via inhibition of the acetolactate synthase (ALS) pathway.

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay Protocol

This protocol is adapted from methodologies for determining ALS activity and its inhibition.[4][5]

Objective: To determine the inhibitory effect of Chlorimuron-ethyl on acetolactate synthase activity in plant tissue extracts.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible species)

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM dithiothreitol (DTT)

  • Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 20 mM MgCl2 and 2 mM thiamine pyrophosphate (TPP)

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer

  • Chlorimuron-ethyl stock solution (in a suitable solvent like acetone or DMSO, with appropriate solvent controls)

  • Stop Solution: 6 N H2SO4

  • Color Reagent A: 0.5% (w/v) creatine

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer using a mortar and pestle.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Inhibition Assay:

    • In a 96-well microplate, add 10 µL of various concentrations of Chlorimuron-ethyl solution (or solvent control).

    • Add 40 µL of the enzyme extract to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 50 µL of the Substrate Solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Stop the reaction by adding 25 µL of Stop Solution to each well.

    • Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

    • Add 50 µL of Color Reagent A to each well.

    • Add 50 µL of Color Reagent B to each well.

    • Incubate at 60°C for 15 minutes for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each Chlorimuron-ethyl concentration relative to the solvent control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Component Volume (µL) Concentration
Enzyme Extract40-
Chlorimuron-ethyl/Solvent10Variable
Substrate (Pyruvate)50100 mM
Stop Solution (6N H2SO4)25-
Color Reagent A (Creatine)500.5% (w/v)
Color Reagent B (α-naphthol)505% (w/v)
Total Volume 225
Table 1: Reagent volumes and concentrations for the ALS inhibition assay.
Synthesis of Chlorimuron-ethyl Intermediate: 2-Amino-4,6-dimethoxypyrimidine

The synthesis of Chlorimuron-ethyl involves the preparation of key intermediates, one of which is 2-amino-4,6-dimethoxypyrimidine. Several synthetic routes have been described in the literature.[6][7][8]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methylation Guanidine Guanidine Nitrate Cyclization Cyclization (Sodium Methoxide) Guanidine->Cyclization Malonate Diethyl Malonate Malonate->Cyclization Dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Cyclization->Dihydroxypyrimidine Dihydroxypyrimidine_ref 2-Amino-4,6-dihydroxypyrimidine Methylation Methylation (e.g., Dimethyl Carbonate) ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Methylation->ADMP Dihydroxypyrimidine_ref->Methylation

Figure 2: A generalized workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Protocol Outline for 2-Amino-4,6-dimethoxypyrimidine Synthesis:

This protocol is a generalized representation based on published methods.[7]

  • Cyclization to form 2-Amino-4,6-dihydroxypyrimidine:

    • Guanidine nitrate and diethyl malonate are reacted in the presence of a base, such as sodium methoxide, in a solvent like methanol.

    • The reaction mixture is typically heated under reflux.

    • The resulting 2-amino-4,6-dihydroxypyrimidine is isolated, for example, by adjusting the pH to precipitate the product.

  • Methylation to form 2-Amino-4,6-dimethoxypyrimidine:

    • The 2-amino-4,6-dihydroxypyrimidine is methylated. A greener approach utilizes dimethyl carbonate as the methylating agent, often in the presence of a catalyst.

    • The reaction is carried out at elevated temperatures in an autoclave.

    • The product, 2-amino-4,6-dimethoxypyrimidine, is purified by recrystallization from a suitable solvent like ethyl acetate.

The final synthesis of Chlorimuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with an appropriate sulfonyl chloride derivative, specifically 2-(ethoxycarbonyl)benzenesulfonyl isocyanate or a related precursor.

Analytical Protocol: Determination of Chlorimuron-ethyl Residues in Soil by HPLC

This protocol provides a method for the extraction, cleanup, and quantification of Chlorimuron-ethyl residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established procedures for sulfonylurea herbicide analysis.[9]

Analytical_Workflow Sample Soil Sample Extraction Extraction (Ethyl Acetate & Buffer) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->Cleanup Elution Elution (Ethyl Acetate) Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC

Figure 3: Workflow for the analysis of Chlorimuron-ethyl residues in soil.

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 100 g of soil into a centrifuge bottle.

    • Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate.

    • Shake the mixture for 15 minutes.

    • Centrifuge at 3000 RPM for 10 minutes.

    • Collect the ethyl acetate (supernatant) layer.

    • Repeat the extraction on the soil pellet and combine the supernatants.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with acetonitrile.

    • Pass the combined ethyl acetate extract through the SPE cartridge.

    • Elute the Chlorimuron-ethyl from the cartridge with ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Quantify the Chlorimuron-ethyl concentration by comparing the peak area to a calibration curve prepared from certified reference standards.

Parameter Condition 1[9] Condition 2[3]
Column Zorbax® SB-Cyano followed by Zorbax®-ODSC18
Mobile Phase Isocratic: 35% Acetonitrile / 65% 0.03 M Phosphate Buffer (pH 3.0)Gradient or Isocratic with Acetonitrile and acidified water
Flow Rate Not specified1.0 mL/min (typical)
Detection UV at 240 nmDiode Array Detector (DAD) at 235-260 nm
Injection Volume 200 µL20 µL (typical)
Table 2: Example HPLC conditions for Chlorimuron-ethyl analysis.

Application Notes

  • Herbicidal Spectrum: Chlorimuron-ethyl is effective against a wide range of broadleaf weeds.

  • Phytotoxicity: The persistence of Chlorimuron-ethyl in the soil can be influenced by factors such as soil type, irrigation, and microbial activity, which may affect the phytotoxicity to subsequent crops.[5]

  • Environmental Fate: The degradation of Chlorimuron-ethyl in the environment occurs through both chemical hydrolysis and biodegradation.[10]

  • Resistance: As with other ALS-inhibiting herbicides, the development of resistance in weed populations is a concern.

References

Application Notes and Protocols for the Analytical Detection of Dimethoxy Chlorimuron

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following analytical methods and protocols are primarily based on established and validated techniques for the closely related compound, chlorimuron-ethyl. Due to the structural similarity, these methods are expected to be highly applicable to Dimethoxy Chlorimuron with minor optimization. It is recommended that users perform method validation to ensure accuracy and precision for the specific matrix and analyte.

Introduction

This compound is a sulfonylurea herbicide that requires sensitive and reliable analytical methods for its detection in various environmental and biological matrices. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and an overview of potential Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical sensor applications.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described. Data is adapted from studies on chlorimuron-ethyl.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Dynamic RangeAverage Recovery (%)
HPLC-UVSoil0.2 ppb[1]0.4 ppb[1]0.4 - 1.0 ppb[1]80 - 95%[2]
ELISA (icELISA-I)Water--1.6 - 84 ng/mL[3]74 - 114%[3]
ELISA (icELISA-II)Water--2.2 - 372 ng/mL[3]74 - 114%[3]
ELISA (icELISA-II)Soil---99 - 129%[3]
CI-ELISASoil2 ng/mL27 ng/mL1 - 1000 ng/mL>93% (with IAC)[4]

Experimental Protocols

Sample Preparation from Soil

This protocol describes the extraction and cleanup of this compound from soil samples, making them suitable for HPLC or ELISA analysis.

Materials:

  • Soil sample

  • Ethyl acetate

  • 0.03 M Phosphate buffer (pH 3.0)

  • Acetonitrile (ACN)

  • Centrifuge and centrifuge bottles (250 mL)

  • Rotary evaporator or nitrogen evaporator

  • Solid Phase Extraction (SPE) C8 cartridges or Empore™ C8 extraction disks[1]

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction:

    • Weigh 100 g of the soil sample into a 250 mL centrifuge bottle.[1]

    • Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate.[1]

    • Vortex thoroughly for 1 minute to ensure good mixing.

    • Shake the sample for 15 minutes on a mechanical shaker.[1]

    • Centrifuge at 3000 rpm for 10 minutes.[1]

    • Decant the ethyl acetate supernatant into a clean flask.

    • Repeat the extraction of the soil pellet with another 100 mL of ethyl acetate.

    • Combine the supernatants.

  • Cleanup (Solid Phase Extraction):

    • Condition a C8 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined ethyl acetate extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

    • Elute the this compound from the cartridge with 10 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness at 40°C using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable buffer for ELISA.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Sample_Preparation_Workflow soil_sample Soil Sample (100g) add_buffer_ea Add Phosphate Buffer (pH 3.0) and Ethyl Acetate soil_sample->add_buffer_ea vortex_shake Vortex and Shake add_buffer_ea->vortex_shake centrifuge Centrifuge vortex_shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe_cleanup Solid Phase Extraction (C8) collect_supernatant->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Mobile Phase/Buffer evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis Ready for Analysis (HPLC or ELISA) filter->analysis

Caption: Soil Sample Preparation Workflow.
High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a robust HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Alternatively, a Zorbax® SB-Cyano followed by a Zorbax®-ODS column in a column-switching setup can be used for enhanced cleanup.[1]

  • Mobile Phase:

    • Isocratic: Methanol:Water (70:30, v/v).[2]

    • Isocratic: Acetonitrile:0.03 M Phosphate Buffer, pH 3.0 (35:65, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm[2] or 240 nm.[1]

  • Column Temperature: 30°C.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared samples.

    • Inject a quality control standard after every 10-15 samples to monitor system performance.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the samples using the calibration curve.

HPLC_Workflow sample_prep Prepared Sample injection Inject Sample (20 µL) sample_prep->injection hplc_system HPLC System (C18 Column, UV Detector) separation Isocratic Separation injection->separation detection UV Detection (230-240 nm) separation->detection chromatogram Chromatogram detection->chromatogram data_analysis Data Analysis (Peak Integration, Calibration Curve) chromatogram->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: HPLC-UV Analysis Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a competitive indirect ELISA (icELISA) for the detection of this compound. This method is highly sensitive and suitable for screening a large number of samples.

Materials:

  • Microtiter plates (96-well)

  • This compound specific monoclonal antibody[3]

  • Coating antigen (e.g., this compound-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Protocol:

  • Coating:

    • Dilute the coating antigen in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the this compound standard or sample to each well.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_plate Microtiter Plate Well coating 1. Coat with Antigen blocking 2. Block Non-specific Sites coating->blocking competitive_binding 3. Add Sample/Standard and Primary Antibody blocking->competitive_binding secondary_ab 4. Add Enzyme-linked Secondary Antibody competitive_binding->secondary_ab substrate 5. Add Substrate secondary_ab->substrate read 6. Read Absorbance substrate->read sample_standard Sample or Standard sample_standard->competitive_binding primary_ab Primary Antibody primary_ab->competitive_binding

Caption: Competitive Indirect ELISA Workflow.

Other Potential Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the confirmation of this compound, especially when coupled with a derivatization step to improve volatility and thermal stability. A common derivatization agent for sulfonylureas is diazomethane for methylation. The analysis would typically involve a non-polar capillary column and detection in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Electrochemical Sensors

Electrochemical sensors offer the potential for rapid, portable, and low-cost detection of this compound. A sensor could be developed based on a glassy carbon electrode modified with nanomaterials to enhance the electrochemical response. The detection would likely be based on the oxidation or reduction of the this compound molecule at the electrode surface, with the resulting current being proportional to its concentration. Techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be suitable for achieving low detection limits.

References

Application Notes and Protocols for Herbicide Studies: Focus on Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dimethoxy Chlorimuron": The term "this compound" does not correspond to a standard, widely recognized herbicide. It is likely that this refers to Chlorimuron-ethyl , a sulfonylurea herbicide, which contains methoxy groups and is extensively used in agricultural research. This document will primarily focus on Chlorimuron-ethyl. Alternatively, the query may have intended to refer to DCMU (Diuron) , a phenylurea herbicide, which also has a history in herbicide studies. This document will focus on Chlorimuron-ethyl and provide a brief comparative overview of DCMU.

Introduction to Chlorimuron-ethyl

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide used to control broadleaf weeds and some sedges in crops like soybeans and peanuts.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and, consequently, plant growth.[3] Inhibition of ALS leads to the cessation of cell division and eventual death of susceptible plants.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application and effects of Chlorimuron-ethyl.

Table 1: Efficacy of Chlorimuron-ethyl on Weed Control in Soybean [4][5]

TreatmentApplication Rate (g/ha)Weed Control Efficacy (%)Soybean Grain Yield (t/ha)
Weedy Check-0-
Chlorimuron-ethyl12Marginal reduction-
Chlorimuron-ethyl24--
Chlorimuron-ethyl + Mechanical Weeding2483.0 (at 45 DAS)1.61
Chlorimuron-ethyl72More pronounced reduction-
Two Hand Weedings (20 & 40 DAS)--1.69
Chlorimuron-ethyl (3 or 7 DAS)9-At par with weed-free
Chlorimuron-ethyl (15 DAS)9Less effective-

DAS: Days After Sowing

Table 2: Phytotoxicity of Herbicides on Castor Beans [2]

Herbicide Treatment (Pre-emergence)Application Rate (g/ha)Phytotoxicity Symptoms (20 DAA)
Trifluralin1800No symptoms
Clomazone750Mild chlorosis
Clomazone + Trifluralin750 + 1800Significantly higher symptoms than other treatments (mild chlorosis)
Clomazone + Pendimethalin750 + 1500Significantly higher symptoms than other treatments (mild chlorosis)
All followed by Chlorimuron-ethyl (15 g/ha) post-emergence

DAA: Days After Application

Table 3: Soil Persistence and Phytotoxicity of Chlorimuron-ethyl to Corn [6][7]

Soil TypeIrrigation RegimeApplication Timing (Days Before Seeding)Chlorimuron-ethyl Rate (g/ha)Effect on Corn
SandyDaily30, 60, 9020Reduced persistence, less damage
ClayDaily30, 60, 9020Increased persistence, more damage
SandyNo Irrigation30, 60, 9020Increased persistence, more damage
ClayNo Irrigation30, 60, 9020Increased persistence, more damage

Experimental Protocols

Protocol for Herbicide Efficacy Testing in a Greenhouse/Field Setting

This protocol outlines a general procedure for evaluating the efficacy of Chlorimuron-ethyl on target weed species.

Objective: To determine the dose-response of target weeds to Chlorimuron-ethyl and assess crop tolerance.

Materials:

  • Chlorimuron-ethyl herbicide formulation

  • Target weed seeds/seedlings

  • Crop seeds (e.g., soybean)

  • Pots or designated field plots

  • Potting mix or field soil

  • Spraying equipment (track sprayer or boom sprayer)[8]

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Calipers, rulers, and equipment for biomass measurement (drying oven, balance)

Procedure:

  • Plant Material Preparation:

    • Sow weed and crop seeds in pots or field plots.

    • Allow plants to grow to the desired stage for application (e.g., 2-leaf stage for most weeds).[8]

  • Herbicide Application:

    • Prepare a series of herbicide concentrations. For crop tolerance, include rates up to twice the recommended label rate.[9][10] For efficacy, a range of lower and the recommended rates should be tested.[9]

    • Apply the herbicide using a calibrated sprayer to ensure uniform coverage.[8]

    • Include an untreated control for comparison.

  • Experimental Design:

    • Use a randomized complete block design with at least three to four replications.

  • Data Collection:

    • Assess visual phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after application - DAA).[8] Use a rating scale (e.g., 0% = no injury, 100% = complete death).

    • Measure plant height and other growth parameters.

    • At the end of the experiment (e.g., 28-35 DAA for post-emergence studies), harvest the above-ground biomass.[8]

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.[11]

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the GR50 (the herbicide dose required to reduce plant growth by 50%) for dose-response studies.

Protocol for In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of Chlorimuron-ethyl on the ALS enzyme.

Objective: To quantify the inhibition of ALS activity by Chlorimuron-ethyl.

Materials:

  • Chlorimuron-ethyl

  • Plant tissue rich in ALS (e.g., young leaves of susceptible plants)

  • Extraction buffer

  • Substrate (pyruvate)

  • Cofactors (Thiamine pyrophosphate - TPP, MgCl2, FAD)

  • Reaction termination solution (e.g., H2SO4)

  • Creatine and α-naphthol for colorimetric detection of acetoin

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in a cold extraction buffer.

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, substrates, and cofactors.

    • Add different concentrations of Chlorimuron-ethyl to the reaction mixtures. Include a control without the inhibitor.

    • Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the termination solution.

    • The termination solution will decarboxylate the product of the ALS reaction (acetolactate) to acetoin.

    • Add creatine and α-naphthol to develop a colored complex with acetoin.

    • Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 525 nm).

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each Chlorimuron-ethyl concentration compared to the control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of Chlorimuron-ethyl Action

Chlorimuron_Ethyl_Pathway CE Chlorimuron-ethyl Plant Plant Uptake (Roots and Foliage) CE->Plant Application ALS Acetolactate Synthase (ALS) Enzyme CE->ALS Inhibition Plant->ALS Translocation BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Substrates Pyruvate Substrates->ALS Binding Protein Protein Synthesis BCAA->Protein CellDivision Cell Division and Growth Protein->CellDivision PlantDeath Plant Death CellDivision->PlantDeath

Caption: Mechanism of action of Chlorimuron-ethyl.

Experimental Workflow for Herbicide Efficacy Study

Herbicide_Efficacy_Workflow Start Start: Define Objectives (e.g., Dose-response) Planting Plant Weeds and Crop Start->Planting Growth Grow to Target Stage (e.g., 2-leaf) Planting->Growth Application Herbicide Application (Varying Doses) Growth->Application Incubation Incubation Period (Controlled Environment) Application->Incubation DataCollection Data Collection (Visual Injury, Height, Biomass) Incubation->DataCollection Analysis Statistical Analysis (ANOVA, GR50) DataCollection->Analysis End End: Report Findings Analysis->End

Caption: Workflow for a typical herbicide efficacy study.

Comparative Overview: Chlorimuron-ethyl vs. DCMU (Diuron)

While Chlorimuron-ethyl inhibits amino acid synthesis, DCMU (Diuron) has a different mode of action.

  • DCMU (Diuron): Belongs to the phenylurea class of herbicides.[12]

  • Mechanism of Action: DCMU is a potent inhibitor of photosynthesis. It blocks the plastoquinone binding site of Photosystem II (PSII), thereby interrupting the photosynthetic electron transport chain.[12] This prevents the conversion of light energy into chemical energy (ATP and NADPH).[12]

  • Primary Symptom: A key symptom of DCMU phytotoxicity is the rapid destruction of chlorophyll, leading to chlorosis (yellowing) of the plant tissues.[13]

References

HPLC method for Dimethoxy Chlorimuron analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethoxy Chlorimuron

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a sulfonylurea herbicide. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a chemical compound belonging to the sulfonylurea class of herbicides. Accurate and sensitive quantification of this analyte is crucial for residue analysis in environmental samples, quality control of agrochemical formulations, and research purposes. This document provides a comprehensive protocol for its determination using reverse-phase HPLC with UV detection.

Principle

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The analyte is detected and quantified by a UV-Vis detector at a wavelength where it exhibits maximum absorbance.

Materials and Reagents

  • Analytical Standard: this compound (Purity ≥ 95%)

  • HPLC Grade Solvents:

    • Acetonitrile (MeCN)

    • Methanol (MeOH)

  • Reagents for Mobile Phase:

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

    • Phosphate buffer

  • High Purity Water: Deionized or Milli-Q water

  • Sample Extraction and Clean-up:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kits

    • Ethyl acetate

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following tables summarize the recommended chromatographic conditions.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemAgilent 1100/1200 series or equivalent
DegasserIn-line degasser
PumpIsocratic or Gradient Pump
AutosamplerCapable of injecting 5-100 µL
Column OvenThermostatted to maintain a constant temperature
DetectorUV-Vis or Diode Array Detector (DAD)
Data AcquisitionChromatography data software

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmRP18, 5 µm, 4.6 x 150 mmNewcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v)Methanol:Water (70:30 v/v)[1]Acetonitrile:0.03 M Phosphate Buffer pH 3.0 (35:65 v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Injection Volume 20 µL20 µL200 µL[2]
Column Temperature 30 °CAmbient40 °C
Detection UV at 240 nm[2]UV at 230 nm[1]UV at 254 nm
Run Time 15 minutes20 minutes25 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.[2] This solution should be stored at 4°C and is stable for one week.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., soil, water, plant material). A generic solid-phase extraction (SPE) and a QuEChERS-based method are described below.

5.2.1. Solid-Phase Extraction (SPE) for Soil and Water Samples

  • Extraction: For soil samples, extract a known amount (e.g., 10 g) with a suitable solvent mixture like phosphate buffer (pH 7.4) and methanol (80:20, v/v).[3] For water samples, acidify the sample before extraction.

  • Centrifugation: Shake the mixture vigorously and centrifuge to separate the solid and liquid phases.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

  • Elution: Elute the analyte from the cartridge with a small volume of a strong organic solvent like ethyl acetate.[2]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

5.2.2. QuEChERS Method for Plant Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for complex matrices like plant tissues.[4][5]

  • Homogenization: Homogenize a known weight of the sample (e.g., 10 g) with water.

  • Extraction and Partitioning: Add acetonitrile and QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously and centrifuge.

  • Dispersive SPE (d-SPE) Clean-up: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.[5]

  • Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a calibration curve. The linearity should be evaluated by the correlation coefficient (r²), which should be > 0.99.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Sample Collection (Soil, Water, Plant) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Clean-up and Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH guidelines or other relevant standards. The key validation parameters are outlined below.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak of the analyte should be well-resolved from any matrix interferences.
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy (Recovery) Recovery should be within 80-120%.[1]
Precision (RSD) Relative Standard Deviation (RSD) should be < 15%.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in parameters.

The logical relationship of the method validation parameters is depicted in the following diagram.

G cluster_0 Method Performance Characteristics Method Analytical Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (r²) Method->Linearity Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Method validation parameter relationships.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the determination of this compound in various matrices. Proper sample preparation and method validation are critical to ensure accurate and precise results. The provided chromatographic conditions and protocols can be adapted based on the specific laboratory instrumentation and sample characteristics.

References

Application Notes and Protocols: Preparing Dimethoxy Chlorimuron Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of Dimethoxy Chlorimuron, a compound of interest for researchers in weed science, plant biology, and herbicide development. The information is intended to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for the accurate preparation of stock solutions. The table below summarizes the key properties of Chlorimuron-ethyl, a closely related and commercially significant sulfonylurea herbicide. Data for "this compound" as a distinct entity is limited, and it is often referenced as an impurity or analogue of Chlorimuron-ethyl. Therefore, the properties of Chlorimuron-ethyl are provided as a reference.

PropertyValueReference
Molecular Formula C15H15ClN4O6S[1]
Molecular Weight 414.82 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Melting Point 181 °C[2]
Solubility in Water (pH dependent) 11 ppm (pH 5), 450 ppm (pH 6.5), 1200 ppm (pH 7)[1]
Solubility in Organic Solvents ( g/100 mL at 25°C) Acetone: 7.05, Acetonitrile: 3.10, Methylene Chloride: 15.3, Ethyl Acetate: 2.36[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (using Chlorimuron-ethyl as the standard) in dimethyl sulfoxide (DMSO). DMSO is a common solvent for sulfonylurea herbicides due to their limited aqueous solubility.

Materials:

  • Chlorimuron-ethyl (or this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of Chlorimuron-ethyl (MW: 414.82 g/mol ) is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 414.82 g/mol x 1000 mg/g = 4.1482 mg

  • Weigh the compound: Accurately weigh approximately 4.15 mg of Chlorimuron-ethyl powder using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (amber vial). Under these conditions, the stock solution is stable for up to one month. For longer-term storage (up to 6 months), store at -80°C.[3]

Preparation of an Aqueous Working Solution

For many biological assays, an aqueous working solution is required. This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium (e.g., phosphate-buffered saline (PBS), Murashige and Skoog (MS) medium)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Determine the final concentration: Decide on the desired final concentration of this compound in your experiment.

  • Serial dilution: Perform serial dilutions of the 10 mM DMSO stock solution into the aqueous buffer or medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous solution and mix immediately to prevent precipitation.

  • Control for solvent effects: The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced artifacts in biological experiments. Prepare a vehicle control containing the same final concentration of DMSO as the treatment groups.

  • Use immediately: Aqueous working solutions of this compound are less stable than the DMSO stock solution and should be prepared fresh before each experiment.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5] Inhibition of ALS leads to a cessation of cell division and plant growth.[5]

G cluster_pathway Biosynthesis of Branched-Chain Amino Acids cluster_inhibition Inhibition by this compound Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->Acetolactate Synthase (ALS) alpha-Acetolactate alpha-Acetolactate Acetolactate Synthase (ALS)->alpha-Acetolactate alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate Acetolactate Synthase (ALS)->alpha-Aceto-alpha-hydroxybutyrate Valine Valine alpha-Acetolactate->Valine Leucine Leucine alpha-Acetolactate->Leucine Isoleucine Isoleucine alpha-Aceto-alpha-hydroxybutyrate->Isoleucine This compound This compound This compound->Acetolactate Synthase (ALS)

Caption: Inhibition of Acetolactate Synthase by this compound.

Experimental Workflow: Preparing Stock and Working Solutions

The following diagram illustrates a typical workflow for the preparation of this compound solutions for use in research applications.

G Start Start Weigh_Compound Weigh Dimethoxy Chlorimuron Powder Start->Weigh_Compound Dissolve_DMSO Dissolve in DMSO (e.g., to 10 mM) Weigh_Compound->Dissolve_DMSO Stock_Solution 10 mM Stock Solution (Store at -20°C or -80°C) Dissolve_DMSO->Stock_Solution Dilute_Aqueous Dilute in Aqueous Buffer/Medium Stock_Solution->Dilute_Aqueous Working_Solution Working Solution (Use Immediately) Dilute_Aqueous->Working_Solution End End Working_Solution->End

Caption: Workflow for Preparing this compound Solutions.

References

Application Notes and Protocols for Post-Emergence Weed Control Using Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the assumption that the user is referring to the herbicide Chlorimuron-ethyl, as "Dimethoxy Chlorimuron" is not a commonly recognized active ingredient in scientific literature. Chlorimuron-ethyl is a widely researched sulfonylurea herbicide used for post-emergence weed control.[1][2][3]

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family (HRAC Group 2).[2] It is primarily used for the post-emergence control of a wide spectrum of broadleaf weeds and sedges in crops such as soybeans and peanuts.[2][4][5] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in susceptible plants.[2][4] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in weed death within 7 to 21 days.[6][7]

Mechanism of Action Signaling Pathway

Chlorimuron-ethyl is absorbed through the foliage and roots of the plant and translocated to the growing points.[1][4] In susceptible weeds, it binds to and inhibits the ALS enzyme, a key component in the branched-chain amino acid synthesis pathway. This disruption of essential amino acid production halts protein synthesis and cell division in the meristematic tissues, leading to a rapid cessation of growth.[2][4] Visual symptoms, such as yellowing of new growth (chlorosis), typically appear within 3-5 days of application, followed by necrosis and complete plant death.[5][6][7]

Chlorimuron_Ethyl_Pathway cluster_plant_cell Plant Cell Chlorimuron_ethyl Chlorimuron-ethyl (Foliar/Root Uptake) Translocation Translocation to Meristems Chlorimuron_ethyl->Translocation ALS_enzyme Acetolactate Synthase (ALS) Translocation->ALS_enzyme Inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_enzyme->BCAA_synthesis Protein_synthesis Protein Synthesis & Cell Division BCAA_synthesis->Protein_synthesis Plant_growth Plant Growth Protein_synthesis->Plant_growth Weed_death Weed Death Plant_growth->Weed_death Cessation leads to

Caption: Mode of action of Chlorimuron-ethyl.

Quantitative Data Summary

The following tables summarize quantitative data on the application rates and efficacy of Chlorimuron-ethyl for post-emergence weed control in various studies.

Table 1: Recommended Application Rates and Timing

CropActive Ingredient (a.i.) RateApplication TimingReference
Soybeans0.5 to 0.75 oz a.i./acre (35 to 52.5 g a.i./ha)After the first trifoliate leaf has opened, but no later than 60 days before maturity.[6][1]
Soybeans6, 9, or 12 g a.i./ha3 to 20 days after sowing (DAS). Earlier applications (3-10 DAS) showed higher efficacy.[8][8]
Soybeans9 g a.i./ha (tank mix)20 DAS[9]
Soybeans6 g a.i./ha (tank mix)15 DAS[10]
Transplanted Rice12 g a.i./haPost-transplantation[11]
Alfalfa7.5 g a.i./haPlants with 4 to 7 fully expanded leaves.[12]
CastorNot specified20 days after emergence.

Table 2: Weed Control Efficacy

CropTarget WeedsApplication Rate (a.i.)Weed Control Efficiency (%)Reference
SoybeansBroadleaf weeds and sedges6, 9, 12 g/ha71.33 - 87.94%[8]
SoybeansEchinochloa colona, Cyperus iria, Alternanthera philoxiroides, Eclipta alba, Commelina benghalensis, Phyllanthus niruri24 g/ha + mechanical weeding83.0% (at 45 DAS)[13]
SoybeansBroadleaf and narrowleaf weeds6 g/ha (with Quizalofop-p-ethyl)92.9%[10]
Transplanted RiceBroadleaf weeds and sedges12 g/ha85.5%[11]

Table 3: Impact on Crop Yield

CropTreatmentSeed YieldReference
Soybeans12 g a.i./ha at 3 DAS1747 kg/ha [8]
Soybeans9 g a.i./ha at 5 DAS1468 kg/ha [8]
Soybeans24 g/ha + mechanical weeding1.61 t/ha[13]
Soybeans9 g/ha + Quizalofop-p-tefuryl 40 g/ha1598 kg/ha [9]
Soybeans6 g/ha + Quizalofop-p-ethyl 50 g/ha1.77 t/ha[10]
Transplanted Rice12 g/ha5.4 t/ha[11]
CastorPost-emergence application1466 kg/ha (compared to 760 kg/ha in weedy check)

Experimental Protocols

The following are generalized protocols for conducting post-emergence weed control efficacy trials with Chlorimuron-ethyl, based on methodologies described in the cited literature.

Protocol 1: Field Efficacy and Crop Safety Trial

Objective: To evaluate the efficacy of different rates and application timings of Chlorimuron-ethyl on weed control and to assess its safety on the target crop.

Materials:

  • Certified seeds of the desired crop (e.g., Soybean cv. JS-335).

  • Chlorimuron-ethyl formulation (e.g., 25% Water Dispersible Granule - WDG).[6]

  • Calibrated research plot sprayer.

  • Standard agronomic inputs (fertilizers, etc.).

  • Quadrat for weed sampling (e.g., 0.25 m²).

  • Protective gear for herbicide application.

Experimental Design:

  • Layout: Randomized Block Design (RBD) with at least three replications.

  • Plot Size: Dependent on available land and equipment, but a minimum of 3m x 5m is common.

  • Treatments:

    • Varying rates of Chlorimuron-ethyl (e.g., 6, 9, 12 g a.i./ha).[8]

    • Different application timings (e.g., 3, 5, 7, 10, 15, 20 Days After Sowing - DAS).[8]

    • A standard herbicide check (e.g., Pendimethalin).[8]

    • A weed-free control (manual weeding).[13]

    • A weedy (untreated) control.[13]

Procedure:

  • Crop Sowing: Sow the crop according to standard regional practices.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume (e.g., 300-400 L/ha for post-emergence).[5]

    • Apply the respective treatments at the designated timings (DAS) when weeds are young and actively growing.[6]

    • Include a non-ionic surfactant if recommended by the product label.

  • Data Collection:

    • Weed Density and Dry Weight: At specified intervals (e.g., 30, 45, 60 DAS and at harvest), place the quadrat randomly at two to four locations within each plot. Count the number of weeds by species and collect the above-ground biomass. Dry the weed samples in an oven until a constant weight is achieved.[13]

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100 scale (0 = no injury, 100 = complete crop death).

    • Yield and Yield Components: At crop maturity, harvest the net plot area to determine grain yield, plant height, number of pods per plant, etc.

  • Data Analysis:

    • Analyze weed data, crop injury ratings, and yield data using Analysis of Variance (ANOVA) appropriate for an RBD.

    • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

Field_Trial_Workflow Start Start Plot_Setup Experimental Design (RBD, Treatments, Replications) Start->Plot_Setup Sowing Crop Sowing Plot_Setup->Sowing Application Herbicide Application (Varying Rates & Timings) Sowing->Application Data_Collection Data Collection Application->Data_Collection Weed_Data Weed Density & Dry Weight Data_Collection->Weed_Data Crop_Data Phytotoxicity & Yield Data_Collection->Crop_Data Analysis Statistical Analysis (ANOVA, WCE) Weed_Data->Analysis Crop_Data->Analysis End End Analysis->End

Caption: Workflow for a field efficacy trial.

Protocol 2: Tank-Mix Compatibility and Efficacy Study

Objective: To evaluate the efficacy of Chlorimuron-ethyl when tank-mixed with other herbicides for broad-spectrum weed control.

Materials:

  • Chlorimuron-ethyl formulation.

  • Partner herbicide(s) (e.g., Quizalofop-p-tefuryl for grass control).[9]

  • Adjuvants/surfactants as required.

  • Equipment as listed in Protocol 1.

Experimental Design:

  • Layout: Randomized Block Design.

  • Treatments:

    • Chlorimuron-ethyl applied alone.

    • Partner herbicide applied alone.

    • Tank-mix of Chlorimuron-ethyl and partner herbicide.[9][10]

    • Tank-mix with and without surfactant.[9]

    • Weed-free and weedy controls.

Procedure:

  • Jar Test (for physical compatibility): Before tank-mixing in the sprayer, perform a jar test to ensure the formulations are physically compatible.

  • Tank-Mixing Sequence: Follow the recommended mixing order (e.g., fill tank with half the water, add compatibility agents, add dry formulations like WDG, agitate, add liquid formulations, add adjuvants, fill the remainder of the tank).

  • Application and Data Collection: Follow the procedures outlined in Protocol 1 for application, data collection (ensuring to assess both broadleaf and grass weed species separately), and analysis.

Environmental Conditions and Biological Activity

  • Activity: Chlorimuron-ethyl rapidly inhibits the growth of susceptible weeds, with visible symptoms appearing in 3-5 days and complete control in 7-21 days.[6]

  • Stress Factors: Efficacy can be reduced if weeds are under stress from drought, extreme temperatures, or disease. It is advisable to delay application until stress conditions subside.[6]

  • Rainfastness: Do not apply if rain is expected within 1 hour, as this may reduce weed control.[6]

  • Soil pH: Be aware of soil pH restrictions, as high pH can affect persistence and subsequent crop rotation options.[5]

By following these application notes and protocols, researchers can effectively evaluate the use of Chlorimuron-ethyl for post-emergence weed control in a scientifically rigorous manner.

References

Application Notes and Protocols for Studying the Effects of Chlorimuron-ethyl on Plant Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Chlorimuron-ethyl, a sulfonylurea herbicide, on plant growth. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and physiological impact of this compound.

Chlorimuron-ethyl is a selective, systemic herbicide widely used for the control of broadleaf weeds, particularly in soybean crops.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and overall plant growth.[2] Disruption of this pathway leads to the cessation of cell division and ultimately, plant death.[2]

Quantitative Data on Chlorimuron-ethyl Effects

The following tables summarize the quantitative effects of Chlorimuron-ethyl on weed control and crop parameters based on various studies.

Table 1: Efficacy of Chlorimuron-ethyl on Weed Control in Soybean

Treatment (Application Rate)Weed Control Efficiency (%) at 45 DASWeed Control Efficiency (%) at HarvestWeed Index (%)
Chlorimuron-ethyl (24 g/ha) + Mechanical Weeding83.079.25.3
Chlorimuron-ethyl (9 g/ha)--9.7
Weed Free10097.30.0

Source: Adapted from efficacy studies on chlorimuron-ethyl in soybean.[3]

Table 2: Impact of Chlorimuron-ethyl on Soybean Growth and Yield

Treatment (Application Rate)Crop Biomass (g/m²) at HarvestSeed Yield (t/ha)Stover Yield (t/ha)
Chlorimuron-ethyl (12 g/ha)--Increased with rate
Chlorimuron-ethyl (24 g/ha)--Increased with rate
Chlorimuron-ethyl (24 g/ha) + Mechanical Weeding796.651.61Increased with rate
Chlorimuron-ethyl (36 g/ha)--Increased with rate
Chlorimuron-ethyl (48 g/ha)--Increased with rate
Chlorimuron-ethyl (72 g/ha)780.85-Increased with rate
Hand Weeding790.70--
Weed Free-1.703.49
Weedy CheckLower than all treatments-2.70

Source: Data compiled from studies on the bioefficacy of chlorimuron-ethyl in soybean.[3]

Table 3: Phytotoxicity and Morphological Effects of Chlorimuron-ethyl on Soybean

ParameterObservation
PhytotoxicityLower under water deficit conditions.[4][5]
Plant HeightReduced after application.[4][6]
Shoot Dry WeightReduced after application.[4][5]
Root Dry WeightReduced after application.[4][5]
NodulationAffected by application.[4][5]
Main Stem HeightSignificantly reduced.[6]
Number of Nodes on Main StemSignificantly reduced.[6]
Stem DiameterSignificantly reduced.[6]

Source: Compiled from studies on the effects of chlorimuron-ethyl on soybean under various conditions.[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Chlorimuron-ethyl are provided below.

Protocol 1: Greenhouse Bioassay for Herbicide Efficacy and Phytotoxicity

This protocol is designed for the initial screening of Chlorimuron-ethyl's effects on target weed species and crop tolerance under controlled conditions.[7]

Materials:

  • Seeds of target weed species and crop plants (e.g., soybean).

  • Pots (3-4 inch diameter).

  • Potting mix (soil, sand, and organic matter).

  • Chlorimuron-ethyl stock solution.

  • Spraying equipment calibrated for small-scale application.

  • Greenhouse with controlled temperature, light, and humidity.

  • Fertilizer.

Procedure:

  • Soil Preparation and Potting:

    • Prepare a homogenous potting mix.

    • Fill pots with the mix, leaving space for watering.

    • Collect a separate soil sample from an area known to be free of herbicide residues to serve as a control.[8]

  • Sowing:

    • Plant 3-6 seeds of the test plant species per pot.[8]

    • Water the pots and allow for germination.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 1-2 plants).[8]

  • Herbicide Application:

    • Prepare a series of dilutions of Chlorimuron-ethyl from the stock solution to test a range of application rates.[9] For crop tolerance assessment, include a rate that is at least twice the recommended label rate.[9]

    • Apply the herbicide solutions to the plants at a specific growth stage (e.g., V2-V4 stage for soybean).[4] Application can be pre-emergence (before seedlings emerge) or post-emergence (after seedlings emerge).[9]

    • Use a calibrated sprayer to ensure uniform application.

    • Include an untreated control group for comparison.

  • Incubation and Observation:

    • Place the pots in a greenhouse under optimal growing conditions.

    • Water the plants as needed, avoiding overwatering.[8] A small amount of fertilizer can be added to promote active growth.[8]

    • Observe the plants for a period of 3-4 weeks.[8]

  • Data Collection:

    • Phytotoxicity: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after application) using a rating scale (e.g., 0% = no injury, 100% = plant death).[4]

    • Morphological Measurements: At the end of the experiment, measure plant height, shoot dry weight, and root dry weight.[4]

    • Efficacy: For weed species, assess the percentage of growth reduction or mortality compared to the untreated control.

Protocol 2: Field Dissipation and Efficacy Study

This protocol is for evaluating the performance of Chlorimuron-ethyl under real-world agricultural conditions, including its persistence in the soil.[7]

Materials:

  • Chlorimuron-ethyl formulation.

  • Field plot with uniform soil type.

  • Farm machinery for planting and herbicide application.

  • Data collection tools (e.g., quadrats, biomass scales, yield measurement equipment).

  • Soil sampling equipment.

Procedure:

  • Experimental Design:

    • Design the experiment using a randomized block design with multiple replications.

    • Treatments should include different application rates of Chlorimuron-ethyl and a weed-free and a weedy check for comparison.

  • Plot Establishment:

    • Prepare the seedbed according to standard agricultural practices.

    • Sow the crop (e.g., soybean) at the recommended seeding rate and row spacing.

  • Herbicide Application:

    • Apply Chlorimuron-ethyl at the specified growth stage of the crop and weeds using a calibrated field sprayer.

  • Data Collection:

    • Weed Density and Biomass: At regular intervals, use quadrats to count the number of weeds and collect above-ground weed biomass from a defined area within each plot.

    • Crop Injury: Visually assess crop phytotoxicity as described in the greenhouse protocol.

    • Crop Growth Parameters: Measure crop height, leaf area index, and biomass at different growth stages.

    • Yield: At crop maturity, harvest a designated area from the center of each plot to determine the seed yield and stover yield.[3]

  • Soil Sampling for Residue Analysis:

    • Collect soil core samples at various depths and at different time intervals after herbicide application to monitor its degradation and persistence.[7][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Chlorimuron-ethyl

Chlorimuron-ethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis pathway of branched-chain amino acids.

G cluster_plant_cell Plant Cell Chlorimuron_ethyl Chlorimuron-ethyl ALS_Enzyme Acetolactate Synthase (ALS) Chlorimuron_ethyl->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: Mechanism of action of Chlorimuron-ethyl in a plant cell.

Experimental Workflow for Herbicide Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a herbicide like Chlorimuron-ethyl.

G cluster_greenhouse Controlled Environment cluster_field Natural Environment Start Start: Herbicide Evaluation Greenhouse_Bioassay Phase 1: Greenhouse Bioassay Start->Greenhouse_Bioassay Initial Screening Field_Trials Phase 2: Small-Scale Field Trials Greenhouse_Bioassay->Field_Trials Promising Candidates Dose_Response Dose-Response Curves Greenhouse_Bioassay->Dose_Response Phytotoxicity_Assessment Phytotoxicity Assessment Greenhouse_Bioassay->Phytotoxicity_Assessment Large_Scale_Trials Phase 3: Large-Scale Field Trials Field_Trials->Large_Scale_Trials Efficacy Confirmed Efficacy_vs_Weeds Efficacy on Weed Spectrum Field_Trials->Efficacy_vs_Weeds Crop_Yield_Impact Impact on Crop Yield Field_Trials->Crop_Yield_Impact Data_Analysis Data Analysis and Interpretation Large_Scale_Trials->Data_Analysis Soil_Persistence Soil Persistence/Residue Analysis Large_Scale_Trials->Soil_Persistence End End: Application Guidelines Data_Analysis->End

Caption: General workflow for herbicide efficacy and safety evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Dimethoxy Chlorimuron Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Dimethoxy Chlorimuron for experimental purposes. The information provided is based on the properties of the closely related and widely studied compound, Chlorimuron-ethyl, which is often what is being referred to when "this compound" is mentioned in a research context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, likely referring to Chlorimuron-ethyl, is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase enzyme in plants, which is crucial for their growth.[1] For laboratory experiments, achieving an appropriate concentration in a solution is critical for accurate and reproducible results. Chlorimuron-ethyl exhibits variable solubility depending on the solvent and pH, which can present challenges in preparing stock solutions and experimental media.

Q2: What is the solubility of Chlorimuron-ethyl in water?

The aqueous solubility of Chlorimuron-ethyl is highly dependent on the pH of the water. It is significantly more soluble in alkaline conditions compared to acidic conditions.[2]

Q3: In which organic solvents is Chlorimuron-ethyl soluble?

Chlorimuron-ethyl demonstrates good solubility in several common organic solvents. This can be particularly useful for preparing concentrated stock solutions that can then be diluted into aqueous experimental media.

Troubleshooting Guide: Common Solubility Issues

Issue: My this compound (Chlorimuron-ethyl) is not dissolving in water.

  • Cause: The pH of your water is likely too low (acidic). Sulfonylurea herbicides like Chlorimuron-ethyl are less soluble in acidic water.[2]

  • Solution: Increase the pH of the water to 7 or slightly above. The solubility of Chlorimuron-ethyl increases significantly at neutral to alkaline pH.[1][3] For instance, at a pH of 5, the solubility is only 11 ppm, while at pH 7, it increases to 1200 ppm.[1]

Issue: I need to prepare a highly concentrated stock solution.

  • Cause: Water may not be the ideal solvent for a highly concentrated stock due to the pH dependency.

  • Solution: Utilize an organic solvent in which Chlorimuron-ethyl has high solubility, such as Dimethyl Sulfoxide (DMSO), acetone, or methylene chloride.[1][4] A stock solution in DMSO, for example, can be prepared at a high concentration and then diluted to the final experimental concentration in your aqueous medium.[4] When using DMSO, it is recommended to use a freshly opened bottle as it is hygroscopic, which can affect solubility.[4]

Issue: The compound precipitates out of my aqueous solution over time.

  • Cause 1: The pH of the final solution may have shifted to a more acidic range, causing the compound to fall out of solution.

  • Solution 1: Ensure the buffer capacity of your experimental medium is sufficient to maintain a stable pH, preferably around 7.

  • Cause 2: Hydrolysis. Sulfonylureas can degrade in aqueous solutions, particularly under acidic conditions.[2][5]

  • Solution 2: Prepare fresh solutions for your experiments whenever possible. If storage is necessary, store stock solutions in a suitable organic solvent at -20°C or -80°C to slow down degradation.[4]

Quantitative Data Summary

For ease of comparison, the solubility of Chlorimuron-ethyl in various solvents is summarized in the tables below.

Table 1: Solubility of Chlorimuron-ethyl in Water at Different pH Levels

pHSolubility (mg/L or ppm)
5.011[1]
5.899[3]
6.5450[1][3]
7.01200[1][3]

Table 2: Solubility of Chlorimuron-ethyl in Organic Solvents at 25°C

SolventSolubility ( g/100 mL)Solubility (ppm)
Acetone7.05[3]71,000[1]
Acetonitrile3.10[3]31,000[1]
Benzene0.815[3]8,000[1]
Ethyl acetate2.36[3]-
Ethyl alcohol0.392[3]-
n-hexane0.006[3]-
Methyl alcohol0.740[3]-
Methylene chloride15.3[3]153,000[1]
Xylenes0.283[3]-
DMSO-250,000 (250 mg/mL)[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Chlorimuron-ethyl

  • Objective: To prepare a 1 mg/mL (1000 ppm) aqueous stock solution of Chlorimuron-ethyl.

  • Materials:

    • Chlorimuron-ethyl powder

    • Deionized water

    • pH meter

    • 0.1 M NaOH or 0.1 M HCl for pH adjustment

    • Volumetric flask

    • Stir plate and stir bar

  • Methodology:

    • Weigh out the desired amount of Chlorimuron-ethyl powder.

    • Add the powder to a volumetric flask.

    • Add approximately 80% of the final volume of deionized water.

    • Place the flask on a stir plate and begin stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Slowly add 0.1 M NaOH dropwise to raise the pH to 7.0-7.5. The powder should begin to dissolve as the pH increases.

    • Once the powder is fully dissolved, adjust the final volume with deionized water.

    • Verify the final pH and adjust if necessary.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution of Chlorimuron-ethyl

  • Objective: To prepare a 250 mg/mL stock solution of Chlorimuron-ethyl in DMSO.

  • Materials:

    • Chlorimuron-ethyl powder

    • Anhydrous (newly opened) DMSO[4]

    • Vortex mixer

    • Ultrasonic bath (optional, but recommended)[4]

    • Appropriate glass vial

  • Methodology:

    • Weigh out the desired amount of Chlorimuron-ethyl powder and place it in a glass vial.

    • Add the required volume of anhydrous DMSO.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[4]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_aqueous Aqueous Preparation cluster_organic Organic Preparation cluster_final Final Application start This compound (Chlorimuron-ethyl powder) dissolve Add Solvent start->dissolve choice Solvent Choice? dissolve->choice water Add Water choice->water Aqueous organic_solvent Add Organic Solvent (e.g., DMSO) choice->organic_solvent Organic ph_adjust Adjust pH to >7 water->ph_adjust aq_solution Aqueous Stock Solution ph_adjust->aq_solution final_prep Prepare Final Experimental Solution aq_solution->final_prep sonicate Vortex / Sonicate organic_solvent->sonicate org_solution Organic Stock Solution sonicate->org_solution org_solution->final_prep

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Dimethoxy Chlorimuron Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dimethoxy Chlorimuron.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, a sulfonylurea herbicide, typically involves a key coupling reaction between two main precursors: 2-amino-4,6-dimethoxypyrimidine and a sulfonyl isocyanate, such as 2-(ethoxycarbonyl)benzenesulfonyl isocyanate. The process requires careful control of reaction conditions to ensure high yield and purity.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters include:

  • Moisture Control: Isocyanates are highly reactive towards water. Strict anhydrous conditions are necessary to prevent the formation of unwanted byproducts.

  • Temperature: The reaction temperature must be carefully controlled to prevent thermal decomposition of reactants and products and to minimize side reactions.

  • Stoichiometry: Precise molar ratios of the reactants are crucial for maximizing the yield of the desired product and minimizing unreacted starting materials.

  • Solvent Purity: The use of dry, high-purity solvents is essential to avoid introducing contaminants that can interfere with the reaction.

Q3: What are some common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials (2-amino-4,6-dimethoxypyrimidine and the sulfonyl isocyanate), byproducts from the reaction of the isocyanate with water (leading to the corresponding amine and urea derivatives), and products of side reactions between the intermediates.

Q4: How can the purity of the final product be improved?

A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities dissolved in the mother liquor. Column chromatography can also be employed for purification, although it may be less practical on a large scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Moisture Contamination: The sulfonyl isocyanate is highly susceptible to hydrolysis.- Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Consider using molecular sieves to dry solvents prior to use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incorrect Stoichiometry: An excess or deficit of one of the reactants can lead to incomplete conversion.- Carefully calculate and weigh the required amounts of 2-amino-4,6-dimethoxypyrimidine and the sulfonyl isocyanate.- Consider a slight excess of the more stable reactant to drive the reaction to completion.
3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.- Optimize the reaction temperature. Start with conditions reported for similar sulfonylurea syntheses and perform small-scale experiments to find the optimal temperature for your specific setup.
4. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Presence of Multiple Spots on TLC/Impure Product in HPLC 1. Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature (monitor by TLC or HPLC).- Ensure proper stoichiometry.
2. Formation of Urea Byproducts: Reaction of the sulfonyl isocyanate with water or the amine formed from its hydrolysis.- Strictly adhere to anhydrous reaction conditions (see "Low Yield" section).
3. Formation of Biuret Byproducts: Reaction of the desired sulfonylurea product with another molecule of the isocyanate.- Control the stoichiometry carefully to avoid a large excess of the isocyanate.- Add the isocyanate solution dropwise to the amine solution to maintain a low instantaneous concentration of the isocyanate.
Difficulty in Product Isolation/Purification 1. Oily Product Instead of Solid: The crude product may contain impurities that lower its melting point.- Attempt to purify a small sample by column chromatography to obtain a pure solid for seeding during recrystallization.- Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.
2. Poor Recovery After Recrystallization: The chosen solvent may be too good a solvent for the product, or the product may be co-precipitating with impurities.- Screen a variety of solvents or solvent mixtures for recrystallization. Ideal solvents will dissolve the compound when hot but have low solubility when cold.- Consider a two-solvent recrystallization system.

Experimental Protocols

General Synthesis of a Sulfonylurea

  • Preparation of Reactants:

    • Ensure 2-amino-4,6-dimethoxypyrimidine is pure and dry.

    • Prepare a solution of 2-(ethoxycarbonyl)benzenesulfonyl isocyanate in an anhydrous aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine in the same anhydrous solvent.

  • Coupling Reaction:

    • Cool the solution of the aminopyrimidine in an ice bath.

    • Slowly add the solution of the sulfonyl isocyanate from the dropping funnel to the stirred aminopyrimidine solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Work-up and Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Product Stages A 2-Amino-4,6-dimethoxypyrimidine C Coupling Reaction (Anhydrous Conditions) A->C B 2-(Ethoxycarbonyl)benzenesulfonyl Isocyanate B->C D Crude this compound C->D E Purified this compound D->E Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check for Moisture Contamination? Start->Q1 A1_Yes Implement Strict Anhydrous Conditions Q1->A1_Yes Yes Q2 Verify Stoichiometry? Q1->Q2 No A1_Yes->Q2 A2_Yes Recalculate and Re-weigh Reactants Q2->A2_Yes Yes Q3 Optimize Reaction Conditions? Q2->Q3 No A2_Yes->Q3 A3_Yes Adjust Temperature and Reaction Time Q3->A3_Yes Yes End Improved Synthesis Q3->End No A3_Yes->End

Caption: A logical troubleshooting flowchart for common synthesis issues.

Technical Support Center: Overcoming Chlorimuron-ethyl Degradation in Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Chlorimuron-ethyl in experimental samples.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling, storage, and analysis of Chlorimuron-ethyl.

Problem Potential Cause Recommended Solution
Low recovery of Chlorimuron-ethyl in samples Degradation due to improper storage: Exposure to high temperatures, light, or non-optimal pH can accelerate degradation.Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain the pH of aqueous samples in the neutral to slightly alkaline range (pH 7-8) to minimize hydrolysis.
Hydrolysis in acidic conditions: Chlorimuron-ethyl is a sulfonylurea herbicide and is susceptible to hydrolysis, which is accelerated in acidic environments.[2]For aqueous samples and HPLC mobile phases, use buffers to maintain a pH between 6 and 8. If acidic conditions are necessary for an experiment, prepare fresh samples immediately before use and minimize storage time.
Microbial degradation: If samples are not sterile, microorganisms can metabolize Chlorimuron-ethyl.[1][3]For biological matrices or aqueous solutions that are not inherently sterile, filter-sterilize the samples or add a suitable antimicrobial agent if it does not interfere with the analysis. Store samples at low temperatures (-20°C or -80°C) to inhibit microbial growth.
Inconsistent analytical results (HPLC/LC-MS) Degradation in the autosampler: Samples may degrade while waiting for injection, especially if the autosampler is not temperature-controlled.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). If a temperature-controlled autosampler is not available, limit the number of samples in a run and prepare fresh samples for each run.
Matrix effects in LC-MS/MS: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of Chlorimuron-ethyl, leading to inaccurate quantification.[4][5][6]Optimize sample preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. Modify chromatographic conditions: Adjust the gradient or change the column to better separate Chlorimuron-ethyl from matrix components. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[4] Employ an isotopically labeled internal standard: This can help to compensate for matrix effects.
Poor peak shape in HPLC (e.g., tailing, fronting, or splitting) Secondary interactions with the column: The amine groups in the Chlorimuron-ethyl molecule can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.Use a buffered mobile phase: Adding a buffer to the mobile phase (e.g., phosphate buffer at pH 6-7) can help to suppress silanol interactions. Use an end-capped column: These columns have fewer free silanol groups. Add a competitor: Including a small amount of a basic compound (e.g., triethylamine) in the mobile phase can block the active silanol sites.
Sample overload: Injecting too concentrated a sample can lead to peak fronting.Dilute the sample and re-inject.
Column contamination or void: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.Replace the guard column. If the problem persists, try back-flushing the analytical column. If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of Chlorimuron-ethyl?

A1: The primary degradation pathways for Chlorimuron-ethyl are:

  • Chemical Hydrolysis: This is a major degradation route, particularly in acidic soils and aqueous solutions.[2] The sulfonylurea bridge is susceptible to cleavage.

  • Microbial Degradation: Various microorganisms can degrade Chlorimuron-ethyl, often by cleaving the sulfonylurea bridge.[1][3]

  • Photodegradation: Exposure to sunlight can also lead to the breakdown of Chlorimuron-ethyl.

Q2: How should I prepare and store stock solutions of Chlorimuron-ethyl?

A2: For optimal stability, dissolve Chlorimuron-ethyl in a high-quality organic solvent such as acetonitrile or methanol to prepare a concentrated stock solution.[7] Store stock solutions in amber glass vials to protect from light. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), store at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q3: What are the expected degradation products of Chlorimuron-ethyl?

A3: The degradation of Chlorimuron-ethyl can result in several products, primarily from the cleavage of the sulfonylurea bridge. Some of the identified degradation products include:

  • Ethyl 2-(aminosulfonyl)benzoate

  • 2-amino-4-chloro-6-methoxypyrimidine

  • Saccharin[8]

The exact degradation products can vary depending on the degradation pathway (e.g., microbial vs. chemical hydrolysis).[9][10]

Q4: Are there any specific stabilizers I can add to my samples to prevent Chlorimuron-ethyl degradation?

A4: While specific stabilizers for analytical standards are not widely documented in the readily available literature, general strategies to enhance stability are effective. Maintaining a neutral to slightly alkaline pH (7-8) is crucial for aqueous solutions. For organic stock solutions, ensuring the use of high-purity, dry solvents is important. Some patents for herbicidal formulations mention the use of triphenyl phosphite and diphenyl sulfoxide as stabilizers for sulfonylurea herbicides, but their applicability and compatibility in a research or analytical laboratory setting would need to be evaluated on a case-by-case basis.[11][12]

Q5: What are the key considerations for developing a stability-indicating analytical method for Chlorimuron-ethyl?

A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products. To develop such a method, a forced degradation study should be performed.[3][13][14][15][16] This involves subjecting Chlorimuron-ethyl to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate its degradation products. The analytical method, typically HPLC or LC-MS/MS, must then be able to resolve the intact Chlorimuron-ethyl peak from all the degradation product peaks.

Experimental Protocols

Protocol for Preparation of Chlorimuron-ethyl Stock and Working Solutions

This protocol outlines the steps for preparing stable stock and working solutions of Chlorimuron-ethyl for analytical experiments.

Materials:

  • Chlorimuron-ethyl analytical standard

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of Chlorimuron-ethyl analytical standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small volume of acetonitrile or methanol to dissolve the solid.

    • Once dissolved, bring the flask to the final volume with the same solvent.

    • Cap and mix thoroughly by inverting the flask multiple times.

    • Transfer aliquots of the stock solution into amber glass vials.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis).

    • For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, dilute 100 µL of the stock solution to 10 mL with the desired solvent.

    • Prepare fresh working solutions daily for optimal accuracy.

Protocol for a Forced Degradation Study of Chlorimuron-ethyl

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • Chlorimuron-ethyl

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Chlorimuron-ethyl in acetonitrile or methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for defined periods.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for defined periods.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of Chlorimuron-ethyl and a solution in separate open vials in a temperature-controlled oven (e.g., 70°C) for a defined period.

    • For the solid sample, dissolve a known amount in solvent before analysis. For the solution, dilute as needed.

  • Photodegradation:

    • Expose a solution of Chlorimuron-ethyl to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Chlorimuron-ethyl peak.

Visualizations

Degradation Pathways of Chlorimuron-ethyl

Chlorimuron_Ethyl_Degradation cluster_hydrolysis Chemical Hydrolysis (Acidic/Basic Conditions) cluster_microbial Microbial Degradation cluster_photolytic Photodegradation CE_hydrolysis Chlorimuron-ethyl SP_hydrolysis Sulfonylurea Bridge Cleavage CE_hydrolysis->SP_hydrolysis H₂O, H⁺ or OH⁻ Prod1_hydrolysis Ethyl 2-(aminosulfonyl)benzoate SP_hydrolysis->Prod1_hydrolysis Prod2_hydrolysis 2-amino-4-chloro-6-methoxypyrimidine SP_hydrolysis->Prod2_hydrolysis CE_microbial Chlorimuron-ethyl SP_microbial Sulfonylurea Bridge Cleavage CE_microbial->SP_microbial Microbial Enzymes Prod1_microbial Ethyl 2-(aminosulfonyl)benzoate SP_microbial->Prod1_microbial Prod2_microbial 2-amino-4-chloro-6-methoxypyrimidine SP_microbial->Prod2_microbial Further_degradation Further Degradation Products Prod1_microbial->Further_degradation Prod2_microbial->Further_degradation CE_photo Chlorimuron-ethyl SP_photo Sulfonylurea Bridge Cleavage & other reactions CE_photo->SP_photo Sunlight/UV Photo_products Various Photoproducts SP_photo->Photo_products

Caption: Major degradation pathways of Chlorimuron-ethyl.

General Experimental Workflow for Chlorimuron-ethyl Analysis

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue Homogenate) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Sample_Preparation Extraction Analysis Analytical Measurement (HPLC or LC-MS/MS) Sample_Preparation->Analysis Injection Data_Processing Data Processing and Quantification Analysis->Data_Processing Chromatogram/Spectrum Results Results Data_Processing->Results Concentration

Caption: A typical workflow for the analysis of Chlorimuron-ethyl in biological samples.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH appropriate? Start->Check_pH Adjust_pH Adjust pH to 6-7 with a buffer Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Resolved Problem Resolved Adjust_pH->Resolved If successful Replace_Column Replace guard or analytical column Check_Column->Replace_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Replace_Column->Check_Overload Replace_Column->Resolved If successful Dilute_Sample Dilute sample and re-inject Check_Overload->Dilute_Sample Yes Contact_Support Consult technical support Check_Overload->Contact_Support No Dilute_Sample->Resolved

Caption: A logical approach to troubleshooting peak tailing in Chlorimuron-ethyl HPLC analysis.

References

Technical Support Center: Optimizing HPLC Parameters for Chlorimuron-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the HPLC analysis of Chlorimuron-ethyl, a sulfonylurea herbicide structurally related to Dimethoxy Chlorimuron. The principles and methods described here serve as a strong foundation for developing and optimizing an analysis for its dimethoxy analog.

Frequently Asked Questions (FAQs)

Q1: What are typical starting parameters for an HPLC analysis of Chlorimuron-ethyl?

A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of Chlorimuron-ethyl involves a C18 or similar non-polar stationary phase. Mobile phases generally consist of a mixture of acetonitrile or methanol and an acidic aqueous buffer, such as a phosphate buffer.[1][2][3] Detection is often performed using a UV detector at wavelengths around 230-240 nm.[1][4]

Q2: How do I prepare my sample and standards for analysis?

A2: Chlorimuron-ethyl standards are typically dissolved in acetonitrile to create a stock solution.[4] Working standards and samples should be prepared in a solvent that is miscible with the mobile phase, ideally in the mobile phase itself, to prevent peak distortion.[4][5] For residue analysis in complex matrices like soil, a solid-phase extraction (SPE) cleanup step may be necessary before analysis.[4]

Q3: What can cause my retention times to shift?

A3: Retention time variability can be caused by several factors, including inconsistent mobile phase composition, temperature fluctuations, a column that is not properly equilibrated, or variations in flow rate.[6][7] Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature control.[7]

Q4: Why are my peaks tailing or splitting?

A4: Peak tailing can occur due to interactions between the analyte and active sites on the column packing, or if the mobile phase pH is not optimal.[8][9] Peak splitting may be a result of a partially blocked column frit, a void in the column packing, or an injection solvent that is too strong or mismatched with the mobile phase.[5][8]

Q5: What should I do if I don't see any peaks?

A5: If no peaks are detected, first check the basic system parameters: ensure the detector lamp is on, the pump is flowing, and the correct mobile phase is being used.[6] Verify that your sample was injected correctly and that the concentration is within the detection limits of the instrument.[6] Also, confirm that the detector wavelength is appropriate for your analyte.

Troubleshooting Guide

This section addresses common chromatographic problems encountered during the analysis of Chlorimuron-ethyl and provides a systematic approach to resolving them.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase; improper mobile phase pH.[8]Adjust the mobile phase pH. For acidic compounds like Chlorimuron-ethyl (pKa ~4.2), a lower pH (e.g., 2.5-3.5) can improve peak shape.[4][10] Consider using a column with low silanol activity.[2]
Peak Fronting Column overload; sample solvent stronger than the mobile phase.[8]Reduce the injection volume or sample concentration.[7] Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Split Peaks Disrupted sample path, often due to a column void or partially blocked frit.[9]Reverse flush the column to clear any blockage. If the problem persists, the column may need to be replaced.[7] Ensure proper column installation.[5]
Problem 2: Unstable Retention Times
Symptom Potential Cause Recommended Solution
Gradual Drift Change in mobile phase composition due to evaporation; column temperature fluctuation.[7]Prepare fresh mobile phase daily and keep solvent reservoirs covered. Use a column oven to maintain a constant temperature.[7]
Abrupt Changes Air bubbles in the pump; system leak.[11]Degas the mobile phase and purge the pump.[11] Check for leaks at all fittings and connections.[12]
Problem 3: Baseline Issues (Noise or Drift)
Symptom Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the system; contaminated mobile phase or detector cell.[11]Degas solvents and purge the system.[11] Flush the detector cell with a strong, miscible solvent like isopropanol. Use high-purity solvents.
Drifting Baseline Column not fully equilibrated; mobile phase contamination.[11]Allow for a longer column equilibration time with the mobile phase.[11] Prepare fresh mobile phase.

Experimental Protocols & Data

Example HPLC Method Parameters

The following tables summarize typical starting conditions for the HPLC analysis of Chlorimuron-ethyl. These can be adapted for this compound.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 (RP-18)[1]ODS (C18)[10]Zorbax® SB-Cyano[4]
Mobile Phase Methanol:Water (70:30, v/v)[1]Acetonitrile:20 mM KH2PO4, pH 2.5 (45:55, v/v)[10]Acetonitrile:0.03 M Phosphate Buffer, pH 3.0 (35:65, v/v)[4]
Flow Rate 1.0 mL/min[10]Not SpecifiedNot Specified
Detection UV at 230 nm[1]Diode-Array Detector[10]UV at 240 nm[4]
Injection Volume Not Specified20 µL[10]200 µL[4]

Table 2: Example Retention Times

Compound Condition 1 (min) Condition 2 (min)
Chlorimuron-ethyl4.661[3]14.35[10]
Metsulfuron-methyl2.599[3]-
Tribenuron-methyl-9.28[10]

Note: Retention times are highly dependent on the specific system, column, and exact mobile phase composition.

Visual Guides

HPLC Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting start Problem Observed (e.g., Bad Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok pressure_high High Pressure pressure_ok->pressure_high No (High) pressure_low Low Pressure pressure_ok->pressure_low No (Low) check_chromatogram Examine Chromatogram pressure_ok->check_chromatogram Yes check_leaks Check for Leaks fix_leak Tighten/Replace Fittings check_leaks->fix_leak isolate_blockage Isolate Blockage (Column, Tubing, Frit) pressure_high->isolate_blockage pressure_low->check_leaks end_node System Optimized isolate_blockage->end_node fix_leak->end_node peak_shape Peak Shape Issue? check_chromatogram->peak_shape rt_shift RT Shift Issue? peak_shape->rt_shift No solve_peak Troubleshoot Peak Shape (Solvent, Column, pH) peak_shape->solve_peak Yes baseline_issue Baseline Issue? rt_shift->baseline_issue No solve_rt Troubleshoot RT (Mobile Phase, Temp, Flow) rt_shift->solve_rt Yes solve_baseline Troubleshoot Baseline (Degas, Clean Detector) baseline_issue->solve_baseline Yes solve_peak->end_node solve_rt->end_node solve_baseline->end_node Optimization_Workflow start Define Analytical Goal (e.g., Resolution, Speed) select_column 1. Select Column (e.g., C18, Cyano) start->select_column select_mobile_phase 2. Select Mobile Phase (ACN/Water, MeOH/Water) select_column->select_mobile_phase optimize_ph 3. Optimize pH (e.g., pH 2.5-3.5) select_mobile_phase->optimize_ph optimize_gradient 4. Optimize Gradient/Isocratic (Solvent Ratio) optimize_ph->optimize_gradient evaluate Evaluate Performance (Peak Shape, Resolution) optimize_gradient->evaluate evaluate->select_column Not Met final_method Final Method evaluate->final_method Goal Met

References

troubleshooting poor efficacy of Dimethoxy Chlorimuron in trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethoxy Chlorimuron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to poor herbicide efficacy in experimental trials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the application and evaluation of this compound.

Q1: What is the mechanism of action for this compound, and how does it inform troubleshooting?

A1: this compound is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[2][3] By inhibiting ALS, the herbicide halts the production of these essential amino acids, which stops cell division and plant growth, ultimately leading to plant death.[1] Understanding this pathway is crucial because any factor that prevents the herbicide from reaching this enzyme in sufficient concentration within the target plant will reduce its efficacy.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS_Enzyme Substrate Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Catalyzes Amino_Acids->Protein_Synthesis Dimethoxy_Chlorimuron Dimethoxy Chlorimuron Dimethoxy_Chlorimuron->Block

Caption: Mechanism of Action for this compound.

Q2: My trial shows poor weed control. Where should I start my investigation?

A2: A systematic investigation is key to identifying the cause of poor efficacy. Begin by reviewing your application records and then consider environmental and biological factors. A common reason for herbicide failure is neglecting to read and precisely follow the product label instructions.[4]

Troubleshooting_Workflow start Poor Efficacy Observed review_records 1. Review Application Records - Rate & Calibration? - Timing? - Adjuvants Used? - Spray Volume? start->review_records check_env 2. Assess Environmental Conditions - Temperature & Humidity? - Rainfall post-application? - Soil Moisture & pH? review_records->check_env Records OK inspect_weeds 3. Examine Target Weeds - Correct Species ID? - Growth Stage? - Signs of Stress? - Potential Resistance? check_env->inspect_weeds Conditions OK analyze_results 4. Analyze Data & Formulate Hypothesis - Compare with controls - Identify patterns inspect_weeds->analyze_results Weeds Correctly ID'd conclusion Identify Probable Cause(s) analyze_results->conclusion

Caption: A logical workflow for troubleshooting poor herbicide efficacy.

Q3: How do environmental conditions affect this compound's performance?

A3: Environmental conditions significantly influence herbicide efficacy.[5]

  • Soil pH: This is a critical factor for sulfonylurea herbicides. Hydrolysis, a primary degradation pathway, is faster in acidic soils.[6] Conversely, higher soil pH increases solubility, which can enhance activity but also affects persistence and potential for crop injury.[7][8][9][10] Avoid use in soils with a pH greater than 7.5 to prevent issues.

  • Temperature and Humidity: Herbicides are most effective when weeds are actively growing, which typically occurs on warm, sunny days.[5] Optimal temperatures are generally between 20-25°C.[7] Efficacy can be reduced in extreme cold or heat (>28-30°C) as the plant's ability to absorb and translocate the herbicide is impeded.[11]

  • Soil Moisture: Low soil moisture can stress weeds and reduce herbicide uptake by the roots.[5] For pre-emergence applications, approximately 1/2 inch of rainfall or irrigation is needed within a week to move the herbicide into the weed germination zone.[4]

  • Rainfall: Post-emergence foliar applications require a rain-fast period to allow for absorption. If rain occurs too soon after application, the product can be washed off the leaves.[4][11]

Q4: Could my application technique be the cause of the poor results?

A4: Yes, application technique is a frequent source of efficacy failure.

  • Incorrect Rate: Under-dosing will likely result in poor weed control, while over-dosing can cause crop injury and contribute to the development of herbicide resistance.[4]

  • Improper Calibration: If sprayer application volume is unknown or inaccurate, the herbicide will be applied at the wrong rate.[4] Equipment must be calibrated routinely.

  • Lack of Adjuvants: Many herbicides, including sulfonylureas, require adjuvants like non-ionic surfactants or crop oils to improve spray deposition, adherence to the leaf surface, and penetration through the waxy cuticle.[11] Applying a herbicide without a recommended adjuvant can reduce performance by 30-90%.[7]

  • Poor Water Quality: Water with high levels of mineral ions (hard water), silt, or organic matter can reduce the efficacy of some herbicides.[5] Cations like calcium and magnesium can bind to the herbicide, making it less effective.[11]

Q5: Is it possible the weeds have developed resistance to this compound?

A5: Yes, herbicide resistance is a significant concern. It occurs when a weed population, after repeated exposure to herbicides with the same mode of action, evolves to survive a standard dose. Indicators of possible resistance include:

  • Failure to control a weed species that is normally controlled by the herbicide.[12]

  • A patch of uncontrolled weeds spreading.

  • Surviving plants of a specific species mixed among controlled individuals of the same species.

If resistance is suspected, it is crucial to implement integrated weed management strategies and rotate to herbicides with different modes of action.[12]

Quantitative Data Summary

The efficacy of this compound is highly dependent on chemical and environmental factors. The following tables summarize key quantitative relationships.

Table 1: Effect of Soil pH on Chlorimuron-ethyl Solubility*

Soil pH Water Solubility (mg/L) Implications for Efficacy
5.0 9 - 11 Lower solubility, slower degradation by hydrolysis.[8][9][10]
6.5 450 Increased solubility and bioavailability.[8]
7.0 1200 Very high solubility, enhanced activity but also higher potential for leaching and carryover.[8][9][10]

*Data for Chlorimuron-ethyl, a closely related sulfonylurea herbicide, is presented as a proxy.

Table 2: Influence of Key Factors on this compound Efficacy

Factor Condition for Optimal Efficacy Condition for Poor Efficacy
Application Rate As per label recommendations Too low (poor control) or too high (crop injury).[4]
Weed Stage Young, actively growing seedlings Mature, dormant, or environmentally stressed plants.[5]
Temperature 20-25°C; actively growing conditions <10°C or >28°C; extreme temperatures stressing the plant.[7][11]
Adjuvants Use of recommended non-ionic surfactant or crop oil No adjuvant used when one is required.[7][11]
Soil pH 6.0 - 7.0 <5.5 (rapid hydrolysis) or >7.5 (persistence issues).[8][10]
Rainfall (Post-emergence) Adherence to rain-fast period on label Rainfall occurring immediately after application.[4]

| Rainfall (Pre-emergence) | ~0.5 inch of rain/irrigation within one week | Dry conditions following application.[4] |

Factors_Affecting_Efficacy Interacting Factors in Herbicide Efficacy cluster_application Application Factors cluster_environment Environmental Factors cluster_weed Weed Biology Rate Dosage Rate Efficacy Successful Weed Control Rate->Efficacy Timing Application Timing Timing->Efficacy Adjuvant Adjuvant Use Adjuvant->Efficacy Calibration Equipment Calibration Calibration->Efficacy Temp Temperature & Humidity Temp->Efficacy Rain Rainfall Rain->Efficacy Soil Soil Properties (pH, OM, Moisture) Soil->Efficacy Species Weed Species Species->Efficacy Stage Growth Stage Stage->Efficacy Resistance Resistance Resistance->Efficacy

References

Technical Support Center: Enhancing the Selectivity of Dimethoxy Chlorimuron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethoxy Chlorimuron. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the selectivity of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonylurea herbicide that acts as an acetohydroxyacid synthase (AHAS) inhibitor, also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] By inhibiting AHAS, this compound halts protein synthesis, which in turn stops cell division and plant growth, ultimately leading to plant death.[2]

Q2: What are the key factors that influence the selectivity of this compound?

A2: The selectivity of this compound, like other herbicides, is a complex interplay of several factors.[3] These can be broadly categorized as:

  • Plant-based factors: These include the plant's morphology (leaf shape, cuticle thickness), stage of development, and physiological differences in herbicide absorption, translocation, and metabolism.[3][4]

  • Herbicide-based factors: The chemical properties, formulation, and rate of application of this compound are critical.[4]

  • Application and environmental factors: The timing and method of application, as well as environmental conditions such as light, temperature, and humidity, can significantly impact selectivity.[4]

Q3: How does differential metabolism in plants contribute to the selectivity of this compound?

A3: One of the primary mechanisms of selectivity for sulfonylurea herbicides like this compound is the differential metabolism between tolerant and susceptible plant species.[4] Tolerant plants can rapidly metabolize the herbicide into non-toxic forms, often through processes like homoglutathione conjugation and de-esterification.[2] Susceptible plants, on the other hand, either lack or have very slow metabolic pathways for the herbicide, allowing the active ingredient to accumulate and exert its phytotoxic effects.

Troubleshooting Guide

Issue 1: I am observing phytotoxicity in my non-target (crop) plants.

This issue suggests a loss of selectivity. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Incorrect Application Rate The application rate may be too high for the specific crop variety or environmental conditions. It is advisable to test lower rates to find the optimal balance between efficacy and crop safety.[5] For new products, testing at half and double the intended rate can help determine phytotoxicity thresholds.
Application at a Sensitive Crop Stage The developmental stage of the crop at the time of application is crucial. Applying this compound during sensitive growth stages can lead to injury. Consult literature for the tolerant growth stages of your specific crop. Studies on the similar herbicide chlorimuron-ethyl have shown that application timing can significantly impact crop tolerance.[6][7]
Unfavorable Environmental Conditions Environmental stress (e.g., high temperatures, drought, waterlogged soil) can reduce a plant's ability to metabolize the herbicide, leading to increased sensitivity.[4] Avoid applying this compound during periods of significant environmental stress.
Inappropriate Adjuvant Use The addition of certain adjuvants can sometimes increase herbicide uptake in crop plants to a harmful level.[8] If using an adjuvant, ensure it is recommended for use with this compound and your specific crop. Consider conducting a small-scale test with and without the adjuvant to assess its impact on selectivity.

Issue 2: The weed control efficacy is lower than expected.

Poor weed control can be due to a variety of factors. Consider the following:

Potential Cause Troubleshooting Steps
Herbicide Rate is Too Low The application rate may be insufficient for the target weed species or their growth stage. Ensure the rate is within the recommended range for your target weeds.
Weed Growth Stage Herbicides are generally most effective on smaller, actively growing weeds. Larger, more mature weeds may be less susceptible. Apply when weeds are at the recommended growth stage for optimal control.
Environmental Conditions Affecting Uptake Factors like low humidity or dusty leaf surfaces can reduce herbicide absorption. Applying during periods of higher humidity or after a light rain (that has dried from the leaves) can improve uptake.
Development of Herbicide Resistance If this compound or other ALS inhibitors have been used repeatedly, there is a risk of weed populations developing resistance.[9] Consider rotating to a herbicide with a different mode of action.
Improper Adjuvant Selection The right adjuvant can significantly improve herbicide performance by enhancing spreading, penetration, and absorption.[10][11] Ensure you are using an appropriate adjuvant, such as a non-ionic surfactant or methylated seed oil, as recommended for sulfonylurea herbicides.

Experimental Protocols

Protocol 1: Dose-Response Bioassay to Determine Selectivity

This protocol is designed to determine the concentration range of this compound that provides effective weed control while minimizing crop injury.

  • Plant Preparation: Grow both the target weed species and the non-target crop species in pots under controlled greenhouse conditions.[12] Ensure uniform growth before herbicide application.

  • Herbicide Preparation: Prepare a stock solution of this compound. Create a series of dilutions to achieve a range of application rates. It is recommended to test rates from half to double the anticipated effective rate.

  • Herbicide Application: Apply the different concentrations of this compound to separate sets of plants. Include an untreated control group for comparison.[5]

  • Evaluation: Assess phytotoxicity on both weed and crop plants at regular intervals (e.g., 7, 14, and 21 days after application).[13] Visual injury ratings and biomass measurements (fresh and dry weight) are common assessment methods.

  • Data Analysis: Analyze the data to determine the herbicide rate that provides acceptable weed control with minimal crop damage.

Protocol 2: Evaluating the Impact of Adjuvants on Selectivity

This protocol helps to determine if an adjuvant enhances the efficacy of this compound without compromising crop safety.

  • Plant and Herbicide Preparation: Follow steps 1 and 2 from the Dose-Response Bioassay protocol.

  • Treatment Groups: Set up the following treatment groups:

    • Untreated control

    • This compound at a fixed rate (determined from Protocol 1) without an adjuvant

    • This compound at the same fixed rate with the adjuvant at its recommended concentration

    • Adjuvant alone at its recommended concentration

  • Herbicide Application: Apply the treatments to the respective plant groups.

  • Evaluation and Data Analysis: Assess phytotoxicity and biomass as described in Protocol 1. Compare the results between the treatment with and without the adjuvant to determine its effect on both weed control and crop safety.[8]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Crop and Weed Species

This compound Rate (g/ha)Crop Phytotoxicity (%) (14 DAA)Weed Control (%) (14 DAA)
0 (Control)00
5265
10585
151095
202598
304099

*DAA: Days After Application

Table 2: Hypothetical Impact of Adjuvant on this compound (10 g/ha) Efficacy and Selectivity

TreatmentCrop Phytotoxicity (%) (14 DAA)Weed Control (%) (14 DAA)
Untreated Control00
This compound only585
This compound + Adjuvant895
Adjuvant only00

*DAA: Days After Application

Visualizations

G cluster_herbicide_action Herbicide Action cluster_selectivity_mechanism Selectivity Mechanism Dimethoxy_Chlorimuron This compound AHAS Acetohydroxyacid Synthase (AHAS/ALS) Dimethoxy_Chlorimuron->AHAS Inhibits Tolerant_Plant Tolerant Plant Dimethoxy_Chlorimuron->Tolerant_Plant Susceptible_Plant Susceptible Plant Dimethoxy_Chlorimuron->Susceptible_Plant Amino_Acid_Synthesis Valine, Leucine, Isoleucine Synthesis AHAS->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to Metabolism Rapid Herbicide Metabolism Tolerant_Plant->Metabolism No_Metabolism Slow or No Metabolism Susceptible_Plant->No_Metabolism Detoxification Detoxification Metabolism->Detoxification Accumulation Herbicide Accumulation No_Metabolism->Accumulation Normal_Growth Normal Growth Detoxification->Normal_Growth Accumulation->AHAS

Caption: Mechanism of action and selectivity of this compound.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment & Analysis Define_Objectives Define Objectives (e.g., optimal dose, adjuvant effect) Select_Species Select Crop and Weed Species Define_Objectives->Select_Species Experimental_Design Choose Experimental Design (e.g., randomized block) Select_Species->Experimental_Design Plant_Growth Grow Plants to Uniform Stage Experimental_Design->Plant_Growth Prepare_Solutions Prepare Herbicide Solutions (Dose-Response Series) Plant_Growth->Prepare_Solutions Application Apply Treatments Prepare_Solutions->Application Data_Collection Collect Data (Phytotoxicity, Biomass) Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Selectivity Statistical_Analysis->Conclusion

References

Technical Support Center: Dimethoxy Chlorimuron Resistance in Weed Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dimethoxy chlorimuron resistance in weeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it control weeds?

A1: this compound, often referred to as chlorimuron-ethyl, is a selective, systemic herbicide belonging to the sulfonylurea family.[1] It is used for pre- and post-emergence control of broadleaf weeds in crops like soybeans and peanuts.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing weed death.[1][3]

Q2: What are the primary mechanisms of weed resistance to this compound?

A2: Weed populations can develop resistance to this compound through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[5][6] These mutations alter the structure of the ALS enzyme, preventing the herbicide from binding effectively to its target site.[5][6] Consequently, the enzyme remains functional even in the presence of the herbicide. Several point mutations at different positions within the ALS gene have been identified to confer resistance.[7][8]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site.[5][6] The most common form of NTSR is enhanced herbicide metabolism, where resistant plants can more rapidly detoxify the herbicide into non-toxic compounds.[5][6] Other less common NTSR mechanisms include reduced herbicide uptake and translocation.[5]

Q3: My herbicide application failed. Does this automatically mean the weeds are resistant?

A3: Not necessarily. Herbicide failure can be attributed to several factors other than resistance.[9] Before concluding resistance, consider the following:

  • Application Errors: Incorrect dosage, improper timing of application, or faulty spray equipment can lead to poor weed control.[9]

  • Environmental Conditions: Factors such as rainfall shortly after application, drought stress, or extreme temperatures can negatively impact herbicide efficacy.[3][9]

  • Weed Factors: The growth stage and size of the weeds at the time of application are critical. Larger, more mature weeds are often harder to control.[3][9]

  • Soil Conditions: For pre-emergence applications, soil moisture and seedbed quality can influence herbicide availability and uptake.[9]

Troubleshooting Guide

Issue 1: Unexpectedly high weed survival after this compound treatment in a dose-response assay.

Possible Cause Troubleshooting Step
Herbicide-resistant weed population Confirm resistance through molecular testing for known ALS gene mutations or by conducting an in-vitro ALS enzyme activity assay.
Suboptimal herbicide application Review and standardize your herbicide application protocol, ensuring accurate calibration of spray equipment and consistent application volume.[10][11]
Environmental stress on plants Ensure plants are not under stress (e.g., drought, nutrient deficiency) before and after treatment, as this can affect herbicide uptake and efficacy.[3]
Incorrect plant growth stage Treat weeds at the recommended growth stage as specified on the herbicide label for optimal susceptibility.[3][11]

Issue 2: Inconsistent results in whole-plant bioassays.

Possible Cause Troubleshooting Step
Genetic variability within the weed population Increase the number of individual plants or replicates to account for genetic heterogeneity.[12] Collect seeds from multiple plants in the field to ensure a representative sample.[11]
Non-uniform growing conditions Ensure consistent soil moisture, temperature, and light conditions for all experimental units. Randomize the placement of pots in the greenhouse or growth chamber.[9]
Seed dormancy issues Implement appropriate seed dormancy-breaking treatments before planting to ensure uniform germination.[12][13]
Improper data collection timing Assess herbicide efficacy at a consistent time point after treatment, typically 21-28 days, to allow for the full development of symptoms.[9]

Issue 3: Difficulty in extracting active ALS enzyme for in-vitro assays.

Possible Cause Troubleshooting Step
Low enzyme concentration in plant tissue Use young, actively growing leaf tissue, as it generally has higher protein and enzyme content.[14]
Enzyme degradation during extraction Perform all extraction steps at low temperatures (e.g., on ice) and use extraction buffers containing protease inhibitors.
Interfering compounds in plant extracts Optimize the extraction buffer composition to minimize the effects of phenolic compounds and other inhibitors. Consider using techniques like polyvinylpyrrolidone (PVP) in the buffer.

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay

This protocol is adapted from methodologies described for robust herbicide resistance testing.[10][11]

Objective: To determine the level of resistance in a weed population by assessing its response to a range of this compound concentrations.

Materials:

  • Seeds from the suspected resistant and a known susceptible weed population.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound stock solution and appropriate solvents for dilution.

  • Calibrated laboratory spray chamber.

  • Greenhouse or controlled environment growth chamber.

Procedure:

  • Seed Germination: Sow seeds of both the resistant and susceptible populations in separate trays. Once germinated and at the 2-3 leaf stage, transplant uniform seedlings into individual pots.

  • Plant Growth: Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation: Prepare a series of this compound concentrations. A typical dose range might include 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include a surfactant as recommended by the herbicide label.[3]

  • Herbicide Application: When plants have reached the 4-6 leaf stage, apply the different herbicide doses using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Post-Treatment Care: Return the plants to the greenhouse or growth chamber and water as needed, avoiding watering over the foliage for the first 24 hours.[9]

  • Data Collection: After 21 days, assess the plants for visual injury (on a scale of 0-100%) and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the resistant and susceptible populations using a suitable statistical software package. The resistance index (RI) can be calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

2. In-Vitro ALS Enzyme Activity Assay

This protocol is a generalized procedure based on common methods for assaying ALS activity.[14][15][16]

Objective: To determine the sensitivity of the ALS enzyme from suspected resistant and susceptible weed populations to this compound.

Materials:

  • Young leaf tissue from resistant and susceptible plants.

  • Extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors).

  • Assay buffer (same as extraction buffer).

  • This compound stock solution.

  • Creatine and α-naphthol solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Enzyme Reaction: Set up reaction tubes containing the enzyme extract, assay buffer, and a range of this compound concentrations.

  • Initiate Reaction: Start the reaction by adding the substrate (pyruvate). Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin. Add creatine and α-naphthol and incubate to allow for color development.[15][17]

  • Measurement: Measure the absorbance of the colored product at 525 nm using a spectrophotometer.[15]

  • Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I₅₀) for both the resistant and susceptible populations.

3. Molecular Detection of ALS Gene Mutations

Objective: To identify known point mutations in the ALS gene that confer resistance to this compound.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the regions of the ALS gene where resistance mutations are known to occur.[7][18]

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants using a commercial kit or a standard CTAB protocol.[18]

  • PCR Amplification: Amplify the target regions of the ALS gene using PCR with the designed primers.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that the DNA fragments of the expected size have been amplified.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences with the wild-type (susceptible) ALS gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).[7][19][20]

Data Presentation

Table 1: Example Dose-Response Data for a Suspected Resistant (R) and Susceptible (S) Weed Population Treated with this compound.

Herbicide Dose (g a.i./ha)Population S - Dry Weight (% of Control)Population R - Dry Weight (% of Control)
0100100
57598
104895
202085
40560
80145
GR₅₀ (g a.i./ha) 9.5 >80
Resistance Index (RI) ->8.4

Table 2: Example In-Vitro ALS Enzyme Inhibition Data.

This compound (µM)Population S - ALS Activity (% of Control)Population R - ALS Activity (% of Control)
0100100
0.018099
0.15297
11588
10270
100055
I₅₀ (µM) 0.09 >100
Resistance Index (RI) ->1111

Visualizations

Resistance_Mechanisms cluster_herbicide Herbicide Action cluster_plant Plant Response cluster_mechanisms Resistance Mechanisms Herbicide This compound Target ALS Enzyme Herbicide->Target Inhibits Susceptible Susceptible Plant (Weed Death) Target->Susceptible Leads to Resistant Resistant Plant (Survival) TSR Target-Site Resistance (ALS Gene Mutation) TSR->Target Alters Target TSR->Resistant NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->Herbicide Degrades Herbicide NTSR->Resistant

Caption: Mechanisms of weed resistance to this compound.

Experimental_Workflow start Suspected Herbicide Failure in Field collect_seeds Collect Weed Seeds (Suspected R and known S populations) start->collect_seeds dose_response Whole-Plant Dose-Response Assay collect_seeds->dose_response assess_resistance Determine Resistance Index (RI) dose_response->assess_resistance high_ri High RI? (Resistance Confirmed) assess_resistance->high_ri low_ri Low RI (Other factors likely) high_ri->low_ri No mechanism_investigation Investigate Resistance Mechanism high_ri->mechanism_investigation Yes als_assay In-Vitro ALS Enzyme Assay mechanism_investigation->als_assay molecular_analysis ALS Gene Sequencing mechanism_investigation->molecular_analysis tsr Target-Site Resistance als_assay->tsr ntsr Non-Target-Site Resistance als_assay->ntsr molecular_analysis->tsr

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Purification of Synthesized Dimethoxy Chlorimuron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized Dimethoxy Chlorimuron. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The primary methods for purifying synthesized this compound, a sulfonylurea compound, are recrystallization and flash column chromatography. For analytical purposes or very high purity requirements, methods like High-Performance Liquid Chromatography (HPLC) are employed. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. A common rule of thumb is to select a solvent with a similar functional group to the compound of interest. For sulfonylurea herbicides, solvent systems like ethanol, or mixtures such as n-hexane/acetone and n-hexane/ethyl acetate, are often effective. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling. To resolve this, try adding more solvent to the hot solution to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly. If the problem persists, consider a different solvent system or pre-purification with a quick filtration through a plug of silica gel to remove some impurities.

Q4: What is a typical yield and purity I can expect after purification?

A4: The expected yield and purity can vary significantly based on the success of the synthesis and the chosen purification method. For a well-optimized recrystallization, yields can range from 80-95% with purity exceeding 98%. Flash column chromatography can also achieve high purity, though yields may be slightly lower due to losses on the column. A patent for a related chlorimuron-ethyl intermediate reported a yield of about 80% for high-purity product after crystallization[1].

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Solution is not supersaturated (too much solvent used).- The compound is highly soluble in the chosen solvent at all temperatures.- Boil off some of the solvent to increase the concentration and allow to cool again[2].- If the mother liquor is clear, try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available.- Cool the solution in an ice bath to further decrease solubility.- Re-evaluate your solvent choice; consider a solvent in which the compound is less soluble.
Rapid Crystal Formation ("Crashing Out") - The solution is cooling too quickly.- The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent (1-2 mL) to slightly decrease saturation[2].- Ensure the flask is allowed to cool slowly at room temperature before moving to an ice bath. Insulate the flask with paper towels to slow cooling[2].
Crystals are Colored or Appear Impure - Impurities are co-precipitating with the product.- The solvent is reacting with the compound.- If the impurities are colored, add a small amount of activated charcoal to the hot solution and then hot-filter it before cooling[2].- Ensure the chosen solvent is inert and does not react with this compound.- A second recrystallization may be necessary to achieve the desired purity.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor[2].- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent premature crystallization.- Rinse the crystallization flask and filter cake with a small amount of cold solvent to ensure complete transfer.
Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system (eluent).- Column was overloaded with crude product.- Flow rate is too high.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Compound is Tailing on the Column - The compound is too polar for the chosen eluent.- The compound is interacting with acidic sites on the silica gel.- Increase the polarity of the eluent system gradually.- Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress interactions with the silica gel.
Cracked or Channeled Silica Bed - The column was not packed properly.- The solvent level dropped below the top of the silica bed.- Repack the column carefully, ensuring a uniform and compact bed.- Always maintain a level of solvent above the silica gel to prevent it from drying out.
Low Recovery of the Compound - The compound is irreversibly adsorbed onto the silica gel.- The compound is eluting in very broad bands.- If the compound is highly polar, consider using a different stationary phase like alumina.- Optimize the eluent system to achieve sharper elution bands.- After the main elution, flush the column with a much more polar solvent to recover any remaining compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a potential solvent (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves. A good solvent will require heating to dissolve the solid. The ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass chromatography column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting with the eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the powdered sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin the flow. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product crude_product Crude Synthesized This compound recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Flash Column Chromatography crude_product->column_chromatography Alternative Method purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 purity_check_1->column_chromatography If Impure pure_product Pure Dimethoxy Chlorimuron purity_check_1->pure_product If Pure purity_check_2->recrystallization If Impure purity_check_2->pure_product If Pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out start->oiling_out Observation low_yield Problem: Low Yield start->low_yield Observation no_crystals Problem: No Crystals Form start->no_crystals Observation successful Successful Crystallization start->successful Ideal Outcome solution1 Solution: - Add more solvent - Cool slowly - Change solvent oiling_out->solution1 solution2 Solution: - Concentrate mother liquor - Wash with cold solvent low_yield->solution2 solution3 Solution: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution3 solution1->start Re-attempt solution2->successful Improved Result solution3->start Re-attempt

References

Validation & Comparative

A Comparative Analysis of Dimethoxy Chlorimuron and Chlorimuron-ethyl for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Dimethoxy Chlorimuron and the widely-used herbicide, chlorimuron-ethyl. The information is intended for researchers, scientists, and professionals in drug development and agrochemical research. Due to the limited publicly available experimental data for this compound, this comparison is based on its chemical structure and inferred properties as a sulfonylurea herbicide, contrasted with the well-documented characteristics of chlorimuron-ethyl.

Chemical Structure and Properties

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea class.[1][2] It functions as a proherbicide, being metabolized in plants to its active form, chlorimuron.[3][4] this compound, also known as Chlorimuron Impurity 1, is a structural analog of chlorimuron-ethyl.[5] The key structural difference between the two molecules is the substitution on the pyrimidine ring. In chlorimuron-ethyl, this ring contains a chlorine atom and a methoxy group. In this compound, the chlorine atom is replaced by a second methoxy group, as confirmed by its chemical formula and SMILES notation.[6][7]

This structural alteration is expected to influence the molecule's physicochemical properties, such as its solubility, soil sorption, and environmental persistence, which in turn would affect its herbicidal activity and crop selectivity.

Table 1: Comparison of Chemical and Physical Properties
PropertyThis compoundChlorimuron-ethyl
CAS Number 74223-18-0[5]90982-32-4[8]
Molecular Formula C16H18N4O7S[6]C15H15ClN4O6S[8]
Molecular Weight 410.4 g/mol [5]414.82 g/mol [8]
Chemical Class Sulfonylurea[6]Sulfonylurea[3]
Appearance -Colorless crystals[3]
Water Solubility Data not available11 ppm (pH 5), 1200 ppm (pH 7)
Melting Point Data not available181 °C[9]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Both this compound and chlorimuron-ethyl are inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][10] By inhibiting ALS, these compounds block the production of these vital amino acids, which leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[2]

The following diagram illustrates the signaling pathway affected by ALS-inhibiting herbicides.

ALS_Inhibition_Pathway Generalized Signaling Pathway of ALS Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Herbicide This compound or Chlorimuron-ethyl Herbicide->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase by Sulfonylurea Herbicides.

Experimental Protocols for Comparative Efficacy

While direct comparative experimental data for this compound is not publicly available, the following protocols outline standard methodologies for evaluating and comparing the herbicidal efficacy and phytotoxicity of such compounds.

Herbicide Efficacy Assessment in a Controlled Environment

This experiment would determine the dose-response relationship for both compounds on a selection of target weed species.

  • Plant Material: Seeds of common broadleaf weeds (e.g., Amaranthus retroflexus (pigweed), Abutilon theophrasti (velvetleaf)) are sown in pots containing a standardized soil mix. Plants are grown in a controlled environment chamber with regulated temperature, humidity, and photoperiod.

  • Herbicide Application: Stock solutions of this compound and chlorimuron-ethyl are prepared in an appropriate solvent. A series of dilutions are made to create a range of application rates. The herbicides are applied post-emergence to the weeds at the 2-4 true leaf stage using a laboratory spray chamber to ensure uniform application. An untreated control group is also included.

  • Data Collection: Plant mortality and biomass reduction are assessed at 7, 14, and 21 days after treatment. The fresh and dry weight of the above-ground plant material is recorded.

  • Data Analysis: A log-logistic dose-response curve is fitted to the data to calculate the effective dose required to cause 50% inhibition of growth (ED₅₀) for each herbicide on each weed species.

Crop Phytotoxicity Assessment

This protocol is designed to evaluate the potential for crop injury from the application of the herbicides.

  • Plant Material: Seeds of a sulfonylurea-tolerant crop (e.g., soybean, Glycine max) are planted in pots and grown under the same controlled conditions as the weed species.

  • Herbicide Application: The herbicides are applied to the crop plants at the V2-V3 growth stage at rates equivalent to the anticipated field application rate (1x) and twice that rate (2x) to simulate sprayer overlap in the field. An untreated control is included for comparison.

  • Data Analysis: The phytotoxicity data is analyzed to determine if there are significant differences in crop injury between the two compounds at the tested rates.

The following diagram illustrates a general workflow for these comparative experiments.

Experimental_Workflow Workflow for Comparative Herbicide Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_comp Comparison Plant_Growth Grow Target Weeds & Crop Species Application Apply Herbicides in Spray Chamber Plant_Growth->Application Herbicide_Prep Prepare Herbicide Stock Solutions & Dilutions Herbicide_Prep->Application Incubation Incubate Plants in Controlled Environment Application->Incubation Data_Collection Assess Phytotoxicity & Collect Biomass Data Incubation->Data_Collection Data_Analysis Calculate ED50 & Analyze Crop Injury Data_Collection->Data_Analysis Comparison Compare Efficacy & Selectivity Data_Analysis->Comparison

Caption: A generalized workflow for comparing the efficacy and selectivity of two herbicides.

Conclusion

This compound represents an intriguing analog of the well-established herbicide chlorimuron-ethyl. The primary structural difference, the replacement of a chlorine atom with a methoxy group, is likely to alter its herbicidal properties. Without direct comparative experimental data, it is hypothesized that this change could affect its binding affinity to the ALS enzyme, its uptake and translocation within the plant, and its environmental fate. Further research, following the experimental protocols outlined above, is necessary to elucidate the specific performance characteristics of this compound and to determine its potential as a novel herbicidal active ingredient.

References

A Comparative Guide to Validated Analytical Methods for Chlorimuron-Ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of chlorimuron-ethyl, a sulfonylurea herbicide. Due to the likely misnomer of "Dimethoxy Chlorimuron" in the initial query, this document focuses on chlorimuron-ethyl, which contains a dimethoxypyrimidine moiety. The following sections detail various analytical techniques, presenting their performance data in structured tables and outlining their experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of chlorimuron-ethyl in various matrices, offering good sensitivity and selectivity.

Data Presentation: HPLC Methods

ParameterMethod 1: RP-HPLCMethod 2: Isocratic HPLC
Analyte(s) Chlorimuron-ethyl and its metabolitesChlorimuron-ethyl
Matrix Soil and WaterSoil
Column RP18Zorbax® SB-Cyano and Zorbax®-ODS
Mobile Phase Methanol:Water (70:30 v/v)65:35 0.03 M phosphate pH 3.0:ACN
Detection UV at 230 nmUV at 240 nm
Recovery 80 - 95%[1]-
Linearity (r²) 0.999 (for 100-500 µg/mL)[2]-
Limit of Detection (LOD) -0.200 ppb[3]
Limit of Quantitation (LOQ) -0.400 ppb[3]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is based on a method for the simultaneous determination of chlorimuron-ethyl and its metabolites in soil and water.[1]

  • Sample Preparation:

    • Soil: Extract a known weight of soil with a suitable solvent (e.g., acetonitrile).

    • Water: Filter the water sample to remove particulate matter.

  • Chromatographic Conditions:

    • Column: RP18 column.

    • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 230 nm.

  • Quantification:

    • Prepare standard solutions of chlorimuron-ethyl and its metabolites in the mobile phase.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analytes in the samples by comparing their peak areas with the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Soil Soil Sample Extraction Solvent Extraction Soil->Extraction Water Water Sample Filtration Filtration Water->Filtration Injection Inject into HPLC Extraction->Injection Filtration->Injection Separation RP18 Column Methanol:Water (70:30) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Calibration Calibration Curve Detection->Calibration Quantify Determine Concentration Calibration->Quantify

Caption: Workflow for HPLC analysis of Chlorimuron-Ethyl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of chlorimuron-ethyl at trace levels in complex matrices like food and environmental samples.

Data Presentation: LC-MS/MS Methods

ParameterMethod 1: Multi-residueMethod 2: Polar Pesticides
Analyte(s) ~450 pesticides including Chlorimuron-ethylPolar, non-QuEChERS-amenable pesticides
Matrix Food commoditiesFoods of plant origin
Extraction QuEChERS-basedAcidified methanol
Ionization Mode Electrospray (ESI)Electrospray (ESI)
MS/MS Acquisition Triggered Multiple Reaction Monitoring (tMRM)Multiple Reaction Monitoring (MRM)
Validated LOQ 0.01 mg/kg for most analyte-matrix combinations[4]-
Recovery -97% (for Chlormequat as an example)[5]
Precision (RSD) -4.6% (for Chlormequat as an example)[5]

Experimental Protocol: LC-MS/MS for Multi-residue Analysis

This protocol is based on a method for the analysis of a large number of pesticide residues in food.[4]

  • Sample Preparation (QuEChERS):

    • Weigh a homogenized sample into a centrifuge tube.

    • Add water and acetonitrile.

    • Add a salt mixture (e.g., MgSO₄, NaCl), shake, and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Add a dispersive solid-phase extraction (d-SPE) sorbent, shake, and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC system or equivalent.

    • MS System: Agilent 6490 triple quadrupole LC/MS or equivalent.

    • Ionization: Electrospray ionization (ESI).

    • Acquisition Mode: Triggered Multiple Reaction Monitoring (tMRM) to increase confidence in analyte identification.

  • Quantification:

    • Use a composite standard solution for the preparation of solvent-based and matrix-matched standards.

    • Quantify using the peak area of the specific precursor-to-product ion transitions.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection Inject into LC-MS/MS Cleanup->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization Detection Triple Quadrupole MS (tMRM) Ionization->Detection Standards Matrix-Matched Standards Detection->Standards Quantify Quantify Analytes Standards->Quantify

Caption: Workflow for LC-MS/MS analysis of Chlorimuron-Ethyl.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for thermally labile sulfonylureas, GC-MS/MS can be employed for multi-residue pesticide analysis. Derivatization may be necessary for certain compounds to improve their volatility and thermal stability.

Data Presentation: GC-MS/MS Methods

ParameterMethod 1: Multi-residue in FoodsMethod 2: Multi-residue in Tea
Analyte(s) 420 residual pesticides12 pesticide residues
Matrix FoodsBlack and green tea
Extraction QuEChERSSolid-Phase Extraction (SPE)
GC-MS System GCMS-TQ8040 or equivalent-
MS/MS Acquisition Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Recovery -70.7–113.0% (green tea), 72.0–99.1% (black tea)[6]
LOD -0.01–3.14 µg/kg[6]
LOQ -0.04–8.69 µg/kg[6]

Experimental Protocol: GC-MS/MS for Multi-residue Analysis in Tea

This protocol is based on a method for determining pesticide residues in tea.[6]

  • Sample Preparation:

    • Extract the tea sample with a suitable solvent (e.g., acetonitrile).

    • Perform a cleanup step using Solid-Phase Extraction (SPE).

    • Elute the analytes from the SPE cartridge.

    • Concentrate the eluate and reconstitute in a solvent suitable for GC-MS/MS injection.

  • GC-MS/MS Conditions:

    • GC Column: SH-Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm) or equivalent.

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Quantification:

    • Prepare calibration standards in the solvent used for sample reconstitution.

    • Quantify the analytes based on the peak areas of their specific MRM transitions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Tea Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Concentrate & Reconstitute Cleanup->Concentration Injection Inject into GC-MS/MS Concentration->Injection Ionization Electron Impact (EI) Ionization Injection->Ionization Detection Tandem MS (MRM) Ionization->Detection

Caption: Workflow for GC-MS/MS analysis of pesticide residues.

References

A Comparative Analysis of Sulfonylurea Herbicides: Chlorimuron-ethyl, Metsulfuron-methyl, and Chlorsulfuron

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dimethoxy Chlorimuron: Initial investigation into "this compound" reveals it is cataloged as "Chlorimuron Impurity 1." There is a lack of publicly available scientific literature and experimental data pertaining to its herbicidal activity. Consequently, a direct performance comparison with established sulfonylurea herbicides is not feasible at this time. This guide will therefore focus on a comparative analysis of three prominent sulfonylurea herbicides: chlorimuron-ethyl, metsulfuron-methyl, and chlorsulfuron.

This guide provides a detailed comparison of the performance, physicochemical properties, and environmental fate of chlorimuron-ethyl, metsulfuron-methyl, and chlorsulfuron. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

All three herbicides, being members of the sulfonylurea family, share a common mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[1] By blocking ALS, these herbicides halt cell division in the growing tips of roots and shoots of susceptible plants, leading to a cessation of growth, chlorosis, and eventual death.[1][2]

Sulfonylurea Mode of Action cluster_plant_cell Plant Cell cluster_herbicides Sulfonylurea Herbicides Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Chlorimuron_ethyl Chlorimuron-ethyl Chlorimuron_ethyl->ALS Inhibition Metsulfuron_methyl Metsulfuron-methyl Metsulfuron_methyl->ALS Chlorsulfuron Chlorsulfuron Chlorsulfuron->ALS

Figure 1. Mechanism of action of sulfonylurea herbicides.

Physicochemical Properties

The physicochemical properties of these herbicides influence their behavior in the environment, including their solubility, mobility, and persistence in soil.

PropertyChlorimuron-ethylMetsulfuron-methylChlorsulfuron
Molecular Formula C₁₅H₁₅ClN₄O₆S[3]C₁₄H₁₅N₅O₆SC₁₂H₁₂ClN₅O₄S[4]
Molar Mass ( g/mol ) 414.8[3]381.4357.77[4]
Water Solubility (mg/L at 25°C) 11 (pH 5), 450 (pH 6.5), 1200 (pH 7)[3]Varies with pH60 (pH 5), 7000 (pH 7)[5]
Vapor Pressure 4.9 x 10⁻⁷ mPa (25°C)1.6 x 10⁻⁹ mPa (20°C)2.3 x 10⁻¹¹ mPa (25°C)[5]
Log P (Octanol-Water Partition Coefficient) 1.172 (pH 7)[6]-1.7-0.99[7]
pKa 4.23.33.6[5]

Performance Comparison: Efficacy and Crop Selectivity

The efficacy and crop selectivity of sulfonylurea herbicides are highly dependent on the specific compound, target weed species, crop, and environmental conditions.

Efficacy on Common Weed Species
Weed SpeciesChlorimuron-ethylMetsulfuron-methylChlorsulfuron
Pigweed (Amaranthus spp.) Excellent control[1]Good controlGood control[8]
Lambsquarters (Chenopodium album) Excellent control[1]Good controlGood control
Velvetleaf (Abutilon theophrasti) Excellent control[1]Good controlGood control
Morningglory (Ipomoea spp.) Good control[1]Moderate controlModerate control
Cocklebur (Xanthium strumarium) Excellent controlGood controlGood control[8]
Canada Thistle (Cirsium arvense) Suppression[1]Good controlGood control[8]
Annual Ryegrass (Lolium rigidum) Partial controlPoor controlGood control[9]
Wild Garlic (Allium vineale) Not specifiedGood controlGood control
Crop Selectivity and Application Rates
HerbicideSelective CropsTypical Application Rate (g a.i./ha)
Chlorimuron-ethyl Soybeans, Peanuts, Cotton, Dry Beans[1]5 - 20[1]
Metsulfuron-methyl Wheat, Barley, Rice, Pastures[2]4 - 8[2]
Chlorsulfuron Wheat, Barley, Oats, Triticale, Cereal Rye[9]15 - 20[9]

Chlorimuron-ethyl is highly selective for leguminous crops like soybeans and peanuts.[1] Metsulfuron-methyl is widely used in cereal crops and for the control of broadleaf weeds and some grasses.[2] Chlorsulfuron is also primarily used in cereal crops for the control of broadleaf weeds and some grasses.[9]

Environmental Fate and Persistence

The environmental fate of these herbicides, particularly their persistence in soil, is a critical consideration for crop rotation and potential environmental impact.

HerbicideSoil Half-life (days)Factors Influencing Degradation
Chlorimuron-ethyl 30 - 90[1]Faster degradation in acidic soils; primarily microbial and chemical hydrolysis.[1]
Metsulfuron-methyl 14 - 180 (typical 30)[10]Faster degradation in moist, warm soils; both microbial and chemical degradation.[10]
Chlorsulfuron 14 - 56 (can be up to 9 months in high pH soils)[5]Faster degradation in warm, moist, acidic soils; primarily microbial and chemical hydrolysis.[5][11]

Experimental Protocols

Herbicide Efficacy Assessment (Field Trial)

This protocol outlines a typical field trial to assess the efficacy of a sulfonylurea herbicide.

Herbicide Efficacy Field Trial Workflow start Site Selection & Preparation design Experimental Design (e.g., RCBD) start->design plotting Plot Establishment design->plotting treatment_prep Herbicide Treatment Preparation (including rates and adjuvants) plotting->treatment_prep application Herbicide Application (at specified weed/crop growth stage) treatment_prep->application data_collection Data Collection (e.g., visual weed control ratings, biomass) at intervals (e.g., 7, 14, 28 DAT) application->data_collection harvest Crop Harvest & Yield Measurement data_collection->harvest analysis Statistical Analysis of Data harvest->analysis end Conclusion on Efficacy analysis->end

Figure 2. Workflow for a typical herbicide efficacy field trial.

1. Site Selection and Preparation:

  • Select a field with a uniform and sufficient population of the target weed species.

  • Ensure the soil type and environmental conditions are representative of the intended use area.

  • Prepare the seedbed according to standard agricultural practices for the test crop.

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) with at least three to four replications to minimize the effects of field variability.

  • Include an untreated control and a standard commercial herbicide for comparison.

3. Plot Establishment:

  • Establish individual plots of a size that allows for accurate application and assessment, avoiding spray drift between plots.

  • Plant the selected crop at the recommended seeding rate and depth.

4. Herbicide Treatment Preparation and Application:

  • Prepare herbicide solutions based on the desired application rates (e.g., 1x, 0.5x, 2x the recommended rate).

  • Include any necessary adjuvants as specified.

  • Apply the herbicides at the appropriate crop and weed growth stage using a calibrated sprayer to ensure uniform coverage.

5. Data Collection:

  • Assess weed control visually at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) using a 0-100% scale (0 = no control, 100 = complete control).

  • Collect weed biomass from a defined area within each plot at a specified time point.

  • Record any crop injury (phytotoxicity) using a similar visual rating scale.

6. Crop Harvest:

  • At crop maturity, harvest a designated area from the center of each plot to determine crop yield.

7. Statistical Analysis:

  • Analyze the collected data (weed control ratings, biomass, and crop yield) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Soil Persistence Assessment (Bioassay)

A soil bioassay is a simple and effective method to determine the potential for herbicide carryover and injury to subsequent sensitive crops.[12]

1. Soil Sampling:

  • Collect representative soil samples from the field where the herbicide was applied.[13]

  • Take samples from various locations within the treated area to account for variability.

  • Collect a control soil sample from an untreated area with similar soil characteristics.[13]

2. Bioassay Setup:

  • Fill pots with the collected soil from both treated and untreated areas.

  • Select a plant species that is known to be sensitive to the herbicide being tested (e.g., lentils, sugar beets for chlorsulfuron).[5]

  • Plant seeds of the indicator species in the pots.

3. Growth and Observation:

  • Place the pots in a greenhouse or growth chamber with controlled conditions (temperature, light, and water).

  • Observe the germination and growth of the indicator plants over a period of 2-4 weeks.

  • Look for symptoms of herbicide injury, such as stunting, chlorosis, and root growth inhibition, in the plants grown in the treated soil compared to the control.

4. Interpretation:

  • The presence and severity of injury symptoms in the indicator plants provide a qualitative assessment of the herbicide's residual activity in the soil.

  • This information can help in making decisions about planting sensitive crops in the treated field.

References

A Comparative Analysis of Dimethoxy Chlorimuron and Commercial Herbicides for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and agricultural scientists on the efficacy, experimental protocols, and mechanisms of action of key herbicides.

This guide provides a comprehensive comparison of the herbicidal efficacy of Dimethoxy Chlorimuron (containing the active ingredient chlorimuron-ethyl) against two widely used commercial herbicides: metsulfuron-methyl and glyphosate. The information presented is intended for researchers, scientists, and professionals in drug and herbicide development, offering a detailed look at quantitative performance data, experimental methodologies, and the underlying biochemical pathways of these compounds.

Efficacy and Performance Data

The efficacy of an herbicide is determined by its ability to control target weed species, the required application rate, and its spectrum of activity. The following tables summarize the performance of chlorimuron-ethyl, metsulfuron-methyl, and glyphosate against several common and economically significant broadleaf weeds. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparative Efficacy of Chlorimuron-ethyl, Metsulfuron-methyl, and Glyphosate on Key Broadleaf Weeds

HerbicideActive IngredientTarget WeedApplication Rate (g a.i./ha)Weed Control Efficiency (%)CropReference
This compound Chlorimuron-ethylPigweed, Lambsquarters, Velvetleaf, Morningglory, Smartweed5 - 20Not specified, but described as "excels against"Soybeans, Peanuts[1]
Chlorimuron-ethylBroadleaf weeds and sedges1285.5Transplanted Rice[2]
Chlorimuron-ethyl (in combination)Green PigweedNot specified19 - 31Soybean[3]
Commercial Herbicide 1 Metsulfuron-methylBroadleaf weeds and some grassesNot specifiedNot specified, but described as "broader-spectrum" than chlorimuron-ethylRice, Wheat[1]
Metsulfuron-methylBroadleaf weeds and sedges1692.2 - 98.9Direct-seeded Rice
Commercial Herbicide 2 GlyphosateVelvetleaf, Wild Buckwheat, Venice Mallow, Waterhemp840>85 (for kochia and Russian thistle)Soybean[4]
GlyphosateLambsquarters (>3 inches)Not specifiedDescribed as "less than desirable"Soybean[5]
GlyphosateCommon Lambsquarters (2.5 cm)1100>80Not specified[6]

Note: Weed control efficiency can be influenced by various factors including weed size at application, environmental conditions, and the presence of herbicide-resistant biotypes. The data presented should be considered in the context of the specific studies from which they were derived.

Experimental Protocols

The evaluation of herbicide efficacy relies on standardized and rigorous experimental protocols. The following is a synthesized methodology for a typical post-emergence herbicide field trial, based on common practices reported in the cited literature.

Objective: To evaluate the efficacy of different post-emergence herbicides on broadleaf weed control in a specific crop (e.g., soybean).

1. Experimental Design:

  • The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three to four replications.
  • Each plot should be of a standardized size (e.g., 5m x 6m) with a buffer zone between plots to prevent spray drift.

2. Treatments:

  • Test Products: this compound (Chlorimuron-ethyl) applied at various rates (e.g., 9 g a.i./ha, 12 g a.i./ha).
  • Reference Products: Commercial herbicides such as Metsulfuron-methyl and Glyphosate at their recommended application rates.
  • Controls: An untreated (weedy) control and a weed-free (hand-weeded) control are included for comparison.

3. Application:

  • Herbicides are typically applied post-emergence, when weeds have reached a specific growth stage (e.g., 2-4 leaf stage) and the crop is at a tolerant stage (e.g., 2-3 trifoliate stage for soybean).[1]
  • Application is performed using a calibrated backpack sprayer or a tractor-mounted boom sprayer to ensure uniform coverage.
  • Spray volume, pressure, and nozzle type should be standardized across all treatments.
  • Environmental conditions at the time of application (temperature, humidity, wind speed) should be recorded.

4. Data Collection and Assessment:

  • Weed Density and Biomass: The number of individual weeds of each target species per unit area (e.g., per square meter) and their total dry weight are measured at specific intervals after application (e.g., 2, 4, and 8 weeks).
  • Visual Weed Control Ratings: The percentage of weed control is visually assessed on a scale of 0% (no effect) to 100% (complete kill) at regular intervals.
  • Crop Phytotoxicity: Any visible injury to the crop (e.g., stunting, chlorosis, necrosis) is rated on a scale of 0% (no injury) to 100% (crop death).
  • Crop Yield: At the end of the growing season, the crop is harvested from a central area of each plot to determine the yield.

5. Statistical Analysis:

  • The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
  • Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different herbicide treatments.

Signaling Pathways and Mechanisms of Action

The targeted biochemical pathways of herbicides are crucial to their selectivity and efficacy. This compound (chlorimuron-ethyl) and metsulfuron-methyl belong to the sulfonylurea class of herbicides, which act as acetolactate synthase (ALS) inhibitors. In contrast, glyphosate is a broad-spectrum herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.

Signaling_Pathways

Experimental_Workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Treatments B Select Site & Experimental Design (RCBD) A->B C Prepare Protocol B->C D Plot Layout & Crop Sowing C->D E Herbicide Application (Post-emergence) D->E F Data Collection (Weed Counts, Visual Ratings, Crop Injury) E->F G Harvest & Yield Measurement F->G H Statistical Analysis (ANOVA) G->H I Final Report & Interpretation H->I

References

Cross-Reactivity of Dimethoxy Chlorimuron Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against the sulfonylurea herbicide chlorimuron-ethyl, with a particular focus on their interaction with related compounds, including dimethoxy chlorimuron. The information presented herein is intended to assist researchers in the selection and application of immunoassays for the detection and quantification of these herbicides.

Executive Summary

Immunoassays offer a rapid and sensitive method for detecting sulfonylurea herbicides. However, the potential for cross-reactivity with structurally similar compounds is a critical consideration. This guide details the cross-reactivity profile of a specific monoclonal antibody raised against chlorimuron-ethyl, providing quantitative data for its interaction with a panel of other sulfonylurea herbicides. The experimental protocols for determining this cross-reactivity are also outlined to facilitate methodological replication and evaluation.

Data Presentation: Cross-Reactivity of Monoclonal Antibody 1F5C5A10

The following table summarizes the cross-reactivity of the monoclonal antibody 1F5C5A10, which was developed against a hapten of chlorimuron-ethyl. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (icELISA).[1] Cross-reactivity is expressed as the percentage of the 50% inhibitory concentration (IC50) of chlorimuron-ethyl relative to the IC50 of the tested analyte.

Compound Chemical Structure IC50 (ng/mL) Cross-Reactivity (%)
Chlorimuron-ethyl
alt text
11.6100
Metsulfuron-methyl
alt text
527.32.2
Ethametsulfuron-methyl
alt text
552.42.1
Pyrazosulfuron-ethyl
alt text
1054.51.1
Bensulfuron-methyl
alt text
>2000<0.5
Chlorsulfuron
alt text
>2000<0.5
Nicosulfuron
alt text
>2000<0.5
Rimsulfuron
alt text
>2000<0.5
Thifensulfuron-methyl
alt text
>2000<0.5
Tribenuron-methyl
alt text
>2000<0.5
This compound (Chlorimuron Impurity 1)Not availableData not availableData not available

Experimental Protocols

The determination of antibody cross-reactivity was performed using an indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA). The key steps are outlined below.

Hapten Synthesis and Immunogen Preparation

The monoclonal antibody 1F5C5A10 was produced against a conjugate of the sulfonamide moiety of chlorimuron-ethyl and bovine serum albumin (BSA).[2] The hapten was synthesized by reacting the ethoxycarbonyl phenylsulfonamide part of chlorimuron-ethyl with a succinic acid spacer. This hapten-spacer conjugate was then coupled to BSA to create the immunogen used for immunization of mice.

Indirect Competitive ELISA (icELISA) Protocol
  • Coating: A 96-well microtiter plate was coated with a coating antigen (hapten conjugated to a carrier protein different from the one used for immunization, e.g., ovalbumin - OVA) at a concentration of 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at 37°C to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: A mixture containing a fixed dilution of the monoclonal antibody (1F5C5A10, diluted 1:16000) and varying concentrations of either the standard (chlorimuron-ethyl) or the competing sulfonylurea herbicide was added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP), diluted 1:2000, was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: A substrate solution (e.g., TMB) was added to the wells, and the plate was incubated in the dark at room temperature for 15 minutes.

  • Stopping Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2 M H2SO4).

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the resulting inhibition curves, and the cross-reactivity was determined using the formula: (IC50 of chlorimuron-ethyl / IC50 of competing compound) x 100%.

Visualizations

Sulfonylurea Herbicide Mechanism of Action

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death.

G Mechanism of Action of Sulfonylurea Herbicides Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->ALS Inhibits Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Plant_Growth Plant Growth & Development Valine_Leucine->Plant_Growth Isoleucine->Plant_Growth

Caption: Inhibition of Acetolactate Synthase by Sulfonylurea Herbicides.

Experimental Workflow for Cross-Reactivity Determination

The following diagram illustrates the key steps in the indirect competitive ELISA used to determine the cross-reactivity of the anti-chlorimuron-ethyl antibody.

G Experimental Workflow for icELISA Cross-Reactivity Assay cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coating 1. Coat plate with Coating Antigen (Hapten-OVA) Washing1 2. Wash Blocking 3. Block with BSA Washing2 4. Wash Antibody_Analyte_Mix 5. Prepare Antibody + Analyte/Standard Mix Incubation1 6. Add Mix to Plate & Incubate Washing3 7. Wash Secondary_Ab 8. Add HRP-conjugated Secondary Antibody Incubation2 9. Incubate Washing4 10. Wash Substrate 11. Add Substrate Stop 12. Stop Reaction Read_Absorbance 13. Read Absorbance (450 nm) Calculate_IC50 14. Calculate IC50 Read_Absorbance->Calculate_IC50 Calculate_CR 15. Calculate Cross-Reactivity (%) Calculate_IC50->Calculate_CR G Cross-Reactivity of Monoclonal Antibody 1F5C5A10 cluster_high cluster_moderate cluster_low Chlorimuron-ethyl Chlorimuron-ethyl High Cross-Reactivity\n(>50%) High Cross-Reactivity (>50%) Metsulfuron-methyl Metsulfuron-methyl Ethametsulfuron-methyl Ethametsulfuron-methyl Pyrazosulfuron-ethyl Pyrazosulfuron-ethyl Bensulfuron-methyl Bensulfuron-methyl Chlorsulfuron Chlorsulfuron Nicosulfuron Nicosulfuron Rimsulfuron Rimsulfuron Thifensulfuron-methyl Thifensulfuron-methyl Tribenuron-methyl Tribenuron-methyl Moderate Cross-Reactivity\n(1-5%) Moderate Cross-Reactivity (1-5%) Moderate Cross-Reactivity\n(1-5%)->Metsulfuron-methyl Moderate Cross-Reactivity\n(1-5%)->Ethametsulfuron-methyl Moderate Cross-Reactivity\n(1-5%)->Pyrazosulfuron-ethyl Low Cross-Reactivity\n(<1%) Low Cross-Reactivity (<1%) Low Cross-Reactivity\n(<1%)->Bensulfuron-methyl Low Cross-Reactivity\n(<1%)->Chlorsulfuron Low Cross-Reactivity\n(<1%)->Nicosulfuron Low Cross-Reactivity\n(<1%)->Rimsulfuron Low Cross-Reactivity\n(<1%)->Thifensulfuron-methyl Low Cross-Reactivity\n(<1%)->Tribenuron-methyl

References

A Comparative Analysis of Chlorimuron-ethyl Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a statistical analysis of experimental data on the herbicide Chlorimuron-ethyl. While the term "Dimethoxy Chlorimuron" was specified, it is not a standard nomenclature in scientific literature. However, the chemical structure of Chlorimuron-ethyl includes a dimethoxy-pyrimidine group, which is likely the basis for this terminology. Therefore, this guide focuses on the widely studied and commercially available herbicide, Chlorimuron-ethyl. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Chlorimuron-ethyl's performance against various weeds, details on experimental methodologies, and an illustration of its mode of action.

Data Presentation: Efficacy of Chlorimuron-ethyl and its Combinations

The following tables summarize the quantitative data from various studies on the efficacy of Chlorimuron-ethyl, both when used alone and in combination with other herbicides. The data highlights its effectiveness in controlling different weed species and its impact on crop yield.

Table 1: Efficacy of Chlorimuron-ethyl in Soybean

Treatment (g a.i./ha)Weed Control Efficiency (%) at 45 DASSoybean Grain Yield (t/ha)
Chlorimuron-ethyl 12--
Chlorimuron-ethyl 24--
Chlorimuron-ethyl 24 + Mechanical Weeding83.01.61
Chlorimuron-ethyl 36--
Chlorimuron-ethyl 48--
Chlorimuron-ethyl 72--
Two Hand Weedings (20 and 40 DAS)1001.69
Weedy Check--

Source: Efficacy of chlorimuron for controlling weeds in soybean, 2016.[1] DAS: Days After Sowing

Table 2: Comparative Efficacy of Herbicide Combinations in Soybean

Treatment (g a.i./ha)Weed Population (/m²) at 45 DASWeed Dry Matter (g) at 45 DASWeed Index (%)Weed Control Efficiency (%) at 45 DASGrain Yield (t/ha)
Quizalofop-p-ethyl 50 + Chlorimuron-ethyl 6 + Surfactant82.3092.91.77
Fenoxaprop-p-ethyl 50 + Chlorimuron-ethyl 6 + Surfactant-----
Weedy Check-----

Source: Performance of herbicides on effective weed management in soybean (Glycine max) crop.[2]

Table 3: Efficacy of Chlorimuron-ethyl in Transplanted Rice

Treatment (g/ha)Weed Density (/m²) at 25 DATWeed Dry Weight (g/m²) at 25 DATGrain Yield (t/ha)
Chlorimuron-ethyl 6---
Chlorimuron-ethyl 9---
Chlorimuron-ethyl 12--5.4
Hand Hoeing at 20 DAT--5.52
Two Hand Weedings (20 and 40 DAT)LowestLowest5.89
Weedy CheckHighestHighest-

Source: Efficacy of chlorimuron-ethyl against weeds in transplanted rice, 2013.[3] DAT: Days After Transplanting

Experimental Protocols

The data presented above were generated from field experiments designed to evaluate the efficacy of different herbicide treatments. The following provides a general overview of the methodologies typically employed in such studies.

Experimental Design: The most common experimental design used is the Randomized Complete Block Design (RCBD).[4] This design helps to minimize the effects of variability within the experimental area. The experiments are typically replicated three or more times to ensure the statistical validity of the results.

Treatments and Application: Treatments consist of different herbicides applied at various rates, often including a weedy check (no herbicide application) and a hand-weeded control as benchmarks. Herbicides are applied using a calibrated sprayer to ensure uniform application.[5] Application timing is a critical factor and can be pre-emergence (before the crop or weeds emerge) or post-emergence (after the crop and weeds have emerged), often specified by the crop's growth stage (e.g., 2-3 trifoliate stage in soybean).[6]

Data Collection and Analysis: Data on weed density, weed biomass (dry weight), and crop yield are collected at specified intervals after herbicide application.[1][3] Weed control efficiency and weed index are often calculated from this data. The collected data are then subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatment means.[7] Post-hoc tests like Tukey's HSD or Duncan's Multiple Range Test are often used to compare individual treatment means.[7]

Mandatory Visualization: Mode of Action of Chlorimuron-ethyl

Chlorimuron-ethyl belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6][8] The inhibition of this pathway leads to the cessation of cell division and ultimately, plant death.[10]

G cluster_pathway Biosynthesis of Branched-Chain Amino Acids cluster_inhibition Inhibition by Chlorimuron-ethyl cluster_outcome Physiological Effect Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Intermediates α-Acetolactate & α-Aceto-α-hydroxybutyrate ALS->Intermediates No_Amino_Acids No Branched-Chain Amino Acid Production Valine Valine Intermediates->Valine Leucine Leucine Intermediates->Leucine Isoleucine Isoleucine Intermediates->Isoleucine Chlorimuron Chlorimuron-ethyl Inhibition Inhibition Chlorimuron->Inhibition Inhibition->ALS Growth_Inhibition Inhibition of Cell Division & Plant Growth No_Amino_Acids->Growth_Inhibition

Caption: Mode of action of Chlorimuron-ethyl, a sulfonylurea herbicide.

References

Comparative Efficacy of Dimethoxy Chlorimuron and Other Acetolactate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Dimethoxy Chlorimuron (structurally related to Chlorimuron-ethyl) and other classes of herbicides targeting the enzyme Acetolactate Synthase (ALS). The data presented is compiled from various studies to offer a broad perspective on the efficacy of these compounds.

Introduction to Acetolactate Synthase Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death.[3][4] This makes ALS a prime target for the development of herbicides. Several classes of herbicides, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs), act by inhibiting ALS.[1] this compound belongs to the sulfonylurea family, a class known for its high potency and low application rates.

Quantitative Comparison of ALS Inhibitors

The efficacy of different herbicides is often compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the IC50 values for Chlorimuron-ethyl and other selected ALS inhibitors from various chemical classes, as reported in different studies.

Table 1: In Vitro Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides

HerbicidePlant SpeciesIC50 (nM)Reference
Chlorimuron-ethylArabidopsis thaliana10.8--INVALID-LINK--
ChlorsulfuronArabidopsis thaliana25.0--INVALID-LINK--
Metsulfuron-methylArabidopsis thaliana32.0--INVALID-LINK--
Thifensulfuron-methylSonchus asper (S-biotype)0.12--INVALID-LINK--

Table 2: Comparative IC50 Values of Different Classes of ALS-Inhibiting Herbicides

Herbicide ClassHerbicidePlant SpeciesIC50 (µM)Reference
SulfonylureaChlorimuron-ethylXanthium strumarium0.012--INVALID-LINK--
ImidazolinoneImazethapyrXanthium strumarium1.5--INVALID-LINK--
ImidazolinoneImazaquinArabidopsis thaliana3.0--INVALID-LINK--
TriazolopyrimidineFlumetsulamVarious0.009 - 0.024--INVALID-LINK--
Pyrimidinyl-thiobenzoatePyrithiobac-sodiumGossypium hirsutum0.028--INVALID-LINK--

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory effect of compounds on ALS activity.

1. Plant Material and Enzyme Extraction:

  • Fresh, young leaf tissue from the target plant species is harvested and immediately frozen in liquid nitrogen.

  • The frozen tissue is ground to a fine powder using a mortar and pestle.

  • The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD, and 10% v/v glycerol).

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The resulting supernatant, containing the crude enzyme extract, is carefully collected for the assay.

2. ALS Activity Assay:

  • The assay is typically performed in a microplate format.

  • The reaction mixture contains the enzyme extract, assay buffer (similar to the extraction buffer but may have different component concentrations), and varying concentrations of the inhibitor (e.g., this compound) or a control (solvent only).

  • The reaction is initiated by the addition of the substrate, sodium pyruvate (e.g., to a final concentration of 50 mM).

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • The reaction is stopped by the addition of sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.

  • The mixture is incubated at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

  • Creatine and α-naphthol solutions are added to the mixture, which react with acetoin to form a colored complex.

  • After a final incubation period (e.g., 15 minutes at 60°C), the absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 525 nm).[5]

3. Data Analysis:

  • The percentage of ALS inhibition is calculated for each inhibitor concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Branched_Chain_Amino_Acid_Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Dimethoxy_Chlorimuron Dimethoxy Chlorimuron Dimethoxy_Chlorimuron->ALS Pathway_Val_Leu ... alpha_Acetolactate->Pathway_Val_Leu Pathway_Ile ... alpha_Aceto_alpha_hydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine

Caption: Branched-chain amino acid biosynthesis pathway and the inhibitory action of this compound on Acetolactate Synthase (ALS).

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. In Vitro Assay cluster_Analysis 3. Data Analysis Plant_Material Plant Material Enzyme_Extraction Enzyme Extraction Plant_Material->Enzyme_Extraction Reaction_Setup Reaction Setup (Enzyme + Inhibitor) Enzyme_Extraction->Reaction_Setup Inhibitor_Solutions Inhibitor Solutions Inhibitor_Solutions->Reaction_Setup Substrate_Addition Substrate Addition (Pyruvate) Reaction_Setup->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Reaction_Stop Reaction Stop (H₂SO₄) Incubation->Reaction_Stop Color_Development Color Development (Creatine/α-naphthol) Reaction_Stop->Color_Development Absorbance_Reading Absorbance Reading Color_Development->Absorbance_Reading Data_Processing Data Processing Absorbance_Reading->Data_Processing IC50_Calculation IC50 Calculation Data_Processing->IC50_Calculation Comparison Comparison IC50_Calculation->Comparison

Caption: A typical experimental workflow for the validation of an ALS inhibitor's effect.

Caption: Logical flow demonstrating the difference in herbicide effect on susceptible versus resistant plants.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.